molecular formula C9H5ClFNO2S B6237758 4-chloroquinoline-3-sulfonyl fluoride CAS No. 2137870-03-0

4-chloroquinoline-3-sulfonyl fluoride

Cat. No.: B6237758
CAS No.: 2137870-03-0
M. Wt: 245.7
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Description

4-Chloroquinoline-3-sulfonyl fluoride (CAS 2137870-03-0) is a versatile chemical building block prized in medicinal chemistry and drug discovery research. This compound features a sulfonyl fluoride group adjacent to a reactive 4-chloro substituent on a quinoline scaffold, making it a valuable substrate for further derivatization. Its molecular formula is C 9 H 5 ClFNO 2 S and it has a molecular weight of 245.66 g/mol . The primary research value of this compound lies in its role as a key synthetic intermediate for the development of novel quinoline derivatives. The quinoline core is a privileged structure in pharmacology, known for its presence in compounds with a range of biological activities . Specifically, recent patent literature indicates that structurally related 4-chloroquinoline-3-sulfonyl derivatives are being investigated for their potential anthelmintic properties, showcasing their utility in addressing the pressing need for new therapeutic agents against parasitic worm infections . The sulfonyl fluoride moiety is particularly valuable in modern synthetic methodology, enabling the construction of more complex molecules through various coupling reactions, as demonstrated by recent advances in electrochemically promoted transformations of aryl fluorides . This product is intended for research purposes as a chemical intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet for proper handling and storage guidelines.

Properties

CAS No.

2137870-03-0

Molecular Formula

C9H5ClFNO2S

Molecular Weight

245.7

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Quinoline-Based Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Design Principles, Kinetic Characterization, and Therapeutic Application

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has transformed modern drug discovery, moving beyond the historical stigma of "non-specific toxicity" toward highly selective precision medicine. Among the available scaffolds, the quinoline core —specifically the 4-anilino-3-cyanoquinoline—has emerged as a "privileged structure" for kinase inhibition.[1]

This guide details the structural engineering of quinoline-based TCIs, focusing on the installation of electrophilic warheads to target non-catalytic nucleophiles (primarily Cysteine).[2] It provides a rigorous framework for designing these molecules, validating their mechanism of action via mass spectrometry, and quantifying their potency using


 kinetics rather than misleading IC50 values.

Structural Anatomy: The 3-Cyanoquinoline Scaffold[1]

The success of quinoline-based TCIs, such as Pelitinib (EKB-569) and Neratinib (HKI-272) , relies on a tripartite structural logic. The scaffold is not merely a carrier; it positions the electrophile within striking distance of the target residue.

The Pharmacophore Triad
ComponentFunctionChemical Example
The Scaffold Provides planarity for ATP-pocket stacking and vectors for substitution.3-cyanoquinoline or 3-quinolinecarbonitrile.[1]
The Warhead The electrophilic moiety that executes the Michael addition.Acrylamide, Crotonamide (2-butenamide), Propynamide.[1]
The Recognition Element Determines non-covalent affinity (

) prior to bonding.
4-anilino group (often halogenated) fitting the hydrophobic pocket.
Vector Analysis and Warhead Positioning

In EGFR inhibitors, the warhead is typically attached at the C6 position of the quinoline ring. This vector points directly toward the solvent-exposed edge of the ATP binding pocket, where Cys797 (in EGFR) resides.

  • C4 Position: Occupied by a bulky aniline group to engage the hydrophobic back pocket.

  • C3 Position: The cyano (-CN) group enhances the electron-deficiency of the ring, strengthening

    
    -stacking interactions with the hinge region.[1]
    
  • C6/C7 Positions: These are the "exit vectors." C6 is the preferred site for the acrylamide warhead in Pelitinib-like designs, while C7 often carries solubilizing ethers.

Mechanism of Action: The Michael Addition

The defining feature of this class is the formation of a permanent thioether bond. This is a two-step process:

  • Recognition (

    
    ):  The quinoline scaffold binds reversibly to the ATP pocket.
    
  • Inactivation (

    
    ):  The nucleophilic sulfur of the Cysteine thiol attacks the 
    
    
    
    -carbon of the
    
    
    -unsaturated amide (warhead).
Visualization: Reaction Mechanism

The following diagram illustrates the nucleophilic attack of the Cysteine thiolate on the Quinoline-C6-Crotonamide warhead.

MichaelAddition Target Target Protein (EGFR Cys797-SH) Complex Reversible Complex (E·I) Target->Complex Binding (KI) Inhibitor Quinoline Inhibitor (Michael Acceptor) Inhibitor->Complex Binding (KI) TS Tetrahedral Intermediate Complex->TS Nucleophilic Attack Product Covalent Adduct (Irreversible) TS->Product Bond Formation (kinact)

Figure 1: The kinetic pathway of covalent inhibition.[1] The reaction proceeds from a reversible encounter complex (E·I) to a permanent covalent adduct.

Experimental Protocols: Characterization & Validation

To ensure scientific integrity, one must prove the inhibitor is acting covalently and determine its kinetic efficiency. IC50 values are time-dependent and therefore invalid for ranking covalent inhibitors.

Protocol A: Intact Protein Mass Spectrometry

Objective: Confirm the stoichiometry of labeling (1:1 adduct formation).

  • Preparation: Dilute the kinase domain (e.g., EGFR WT, 5 µM) in reaction buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Note: Avoid DTT as it can react with the warhead.

  • Incubation: Add the quinoline inhibitor (10 µM, 2x excess) and incubate for 60 minutes at room temperature.

  • Quenching: Add formic acid to a final concentration of 1% to stop the reaction and denature the protein.

  • Analysis: Inject onto an LC-MS (Q-TOF or Orbitrap).[1] Deconvolute the spectra.

  • Validation Criteria:

    • Pass: A single mass peak shifted by exactly the molecular weight of the inhibitor (e.g., +MW of Pelitinib).

    • Fail: No shift (non-covalent) or multiple shifts (non-specific promiscuity).

Protocol B: Determination

Objective: Measure the second-order rate constant of inactivation.[1][3][4] This is the gold standard metric.

  • Assay Setup: Use a FRET-based or continuous fluorescence assay (e.g., Omnia™).[1]

  • Reaction: Initiate reactions with varying concentrations of inhibitor (

    
    ) ranging from 
    
    
    
    to
    
    
    .
  • Data Collection: Monitor product formation continuously over time. The curves will be non-linear (bending over) as the enzyme dies.

  • Analysis (Step 1): Fit each progress curve to the equation:

    
     to obtain the observed rate constant (
    
    
    
    ) for each concentration.[1]
  • Analysis (Step 2): Plot

    
     vs. 
    
    
    
    .[1] Fit to the hyperbolic equation:
    
    
    [1]
  • Output: Extract

    
     (affinity of the initial binding) and 
    
    
    
    (max rate of bond formation). The ratio
    
    
    defines the potency.[3]
Visualization: The Screening Workflow

Workflow Design Design: Quinoline Scaffold + Warhead Vectoring Synth Synthesis Design->Synth Biochem Biochemical Screen (IC50 at 1h & 24h) Synth->Biochem MS Intact Protein MS (Validation of Adduct) Biochem->MS Shift? MS->Design No Binding Kinetics Kinetic Profiling (kinact/KI Determination) MS->Kinetics Confirmed Cell Cellular Washout Assay (Functional Irreversibility) Kinetics->Cell High Potency

Figure 2: The iterative screening cascade for covalent inhibitor development, prioritizing mass spectrometric validation before advanced kinetics.

Case Study: Pelitinib (EKB-569)[1][5][6]

Pelitinib represents the archetype of the 3-cyanoquinoline covalent inhibitor. It was designed to target EGFR with a lower reactivity warhead (crotonamide) compared to the more reactive acrylamides, optimizing the safety profile.

Molecular Profile
FeatureDescription
IUPAC Name (E)-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide
Target Residue Cys797 (EGFR)
Warhead Type Crotonamide (4-dimethylaminobut-2-enamide).[1] The steric bulk of the methyl group on the double bond reduces reactivity toward glutathione.
Binding Mode The 3-cyanoquinoline core stacks in the ATP pocket; the aniline extends into the hydrophobic pocket; the C6-crotonamide reaches the solvent front to react with Cys797.
Biological Impact (EGFR Pathway)

Covalent inhibition of EGFR completely shuts down downstream signaling (MAPK/ERK and PI3K/AKT) because the receptor cannot recycle or release the inhibitor.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation RAS RAS-GTP EGFR->RAS Inhibited Inhibitor Quinoline Inhibitor (Pelitinib) Inhibitor->EGFR Irreversible Blockade RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation ERK->Prolif

Figure 3: Pathway analysis showing the point of intervention.[1] The covalent lock on EGFR prevents signal transduction to the RAS-RAF-MEK cascade.[1]

Safety & Selectivity: The Electrophilic Burden

A critical aspect of designing quinoline-based TCIs is managing the "electrophilic burden."[1] Highly reactive warheads can react with off-target cysteines or glutathione (GSH), leading to toxicity.[1]

  • Reactivity Tuning: Moving from an acrylamide (high reactivity) to a crotonamide (Pelitinib) or propynamide (lower reactivity) allows the drug to survive in the cytosol long enough to reach the target.

  • GSH Trapping Assay: Incubate the inhibitor with 5 mM Glutathione (GSH) at pH 7.4. Monitor the disappearance of the parent compound via LC-MS. A half-life (

    
    ) < 15 minutes indicates high risk of systemic toxicity.[1]
    

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs.[5][6][7] Nature Reviews Drug Discovery, 10(4), 307–317. [Link]

  • Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions and rates of reaction. Proceedings of the National Academy of Sciences, 111(1), 173-178. [Link][1]

  • Wissner, A., & Mansour, T. S. (2008). The development of HKI-272 and related compounds for the treatment of cancer.[8] Archives of Pharmacy, 341(8), 465–477. [Link][1]

  • Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent Binding Inhibitors. SLAS Discovery, 22(1), 5–20. [Link]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. [Link][1]

Sources

The Ascendant Scaffold: A Technical Guide to 3-Substituted 4-Chloroquinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The quinoline nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Among its myriad of derivatives, the 3-substituted 4-chloroquinoline framework has emerged as a particularly fertile ground for the discovery of potent anticancer and antimalarial agents.[3][4] The strategic introduction of various substituents at the 3-position, facilitated by modern synthetic methodologies, allows for the fine-tuning of their pharmacological profiles. This in-depth technical guide provides a comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships of 3-substituted 4-chloroquinoline derivatives. We will delve into field-proven synthetic protocols, elucidate key signaling pathways, and present a critical analysis of the structure-activity relationship to empower researchers in the rational design of next-generation therapeutics.

The Strategic Importance of the 3-Substituted 4-Chloroquinoline Scaffold

The 4-chloroquinoline core is a well-established pharmacophore, most notably recognized in the antimalarial drug chloroquine.[5] The chlorine atom at the 4-position serves as a versatile synthetic handle, amenable to nucleophilic substitution, while the quinoline nitrogen imparts crucial physicochemical properties for biological interactions. The introduction of substituents at the 3-position offers a powerful strategy to modulate the molecule's steric and electronic properties, thereby influencing its target engagement, selectivity, and pharmacokinetic profile. This strategic derivatization has led to the development of compounds with potent activities against a range of diseases, particularly cancer and malaria.[3][4]

Synthetic Strategies: Accessing the 3-Substituted 4-Chloroquinoline Core

The construction of the 3-substituted 4-chloroquinoline scaffold primarily relies on the functionalization of a pre-formed quinoline ring system. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, have proven to be exceptionally robust and versatile for this purpose, enabling the introduction of a wide array of aryl, heteroaryl, and alkynyl moieties at the 3-position.

Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-4-chloroquinolines

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[6] For the synthesis of 3-aryl-4-chloroquinolines, a 3-halo-4-chloroquinoline (typically 3-bromo- or 3-iodo-) is coupled with an appropriate arylboronic acid.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-4-chloroquinoline [7]

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-4-chloroquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv), and a base, typically sodium carbonate (Na₂CO₃) (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for the efficiency of the coupling reaction. The nitrogen atom in the quinoline ring can coordinate to the palladium center and act as a catalyst poison.[3] The use of bulky, electron-rich phosphine ligands, such as those in Pd(dppf)Cl₂, helps to stabilize the active Pd(0) species and prevent catalyst deactivation.

  • Base and Solvent: The base is essential for the transmetalation step of the catalytic cycle.[5] An aqueous base like sodium carbonate is often used in a biphasic solvent system to facilitate the reaction. Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Diagram of Suzuki-Miyaura Coupling Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 3-Bromo-4-chloroquinoline, Arylboronic Acid, Pd Catalyst, Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat with Stirring (80-100 °C) solvent->heat monitor Monitor by TLC heat->monitor extract Aqueous Work-up & Extraction monitor->extract purify Column Chromatography extract->purify product 3-Aryl-4-chloroquinoline purify->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling for the Synthesis of 3-Alkynyl-4-chloroquinolines

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is highly efficient for the introduction of alkynyl moieties at the 3-position of the 4-chloroquinoline scaffold, typically starting from a 3-iodo-4-chloroquinoline precursor.

Experimental Protocol: General Procedure for Sonogashira Coupling of 3-Iodo-4-chloroquinoline [9]

  • Reaction Setup: In a sealed tube or Schlenk flask, combine 3-iodo-4-chloroquinoline (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 equiv), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.01-0.03 equiv).

  • Solvent and Base: Dissolve the reagents in a suitable solvent, such as triethylamine or a mixture of THF and an amine base. The amine acts as both a solvent and a base to deprotonate the terminal alkyne.

  • Inert Atmosphere: Degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solution.

  • Reaction: Heat the reaction mixture to the desired temperature (can range from room temperature to 100 °C) and stir until completion.

  • Monitoring and Work-up: Monitor the reaction by TLC. After completion, the reaction mixture is typically filtered to remove the amine salt, and the filtrate is concentrated. The residue is then taken up in an organic solvent and washed with water.

  • Purification: The crude product is purified by column chromatography.

Causality Behind Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination to form the product.[10] The copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[11]

  • Base: A mild amine base is sufficient to deprotonate the terminal alkyne, forming the reactive acetylide species. It also serves to neutralize the hydrogen halide formed during the reaction.

Diagram of Sonogashira Coupling Catalytic Cycles:

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 Pd_add Oxidative Addition (R-X) Pd0->Pd_add Ar-X Pd_complex R-Pd(II)L2-X Pd_add->Pd_complex Pd_trans Transmetalation Pd_complex->Pd_trans Pd_alkynyl R-Pd(II)L2-C≡CR' Pd_trans->Pd_alkynyl Pd_elim Reductive Elimination Pd_alkynyl->Pd_elim Pd_elim->Pd0 Regeneration Product R-C≡CR' Pd_elim->Product CuX CuX Cu_alkyne π-Alkyne Complex CuX->Cu_alkyne + H-C≡CR' Cu_acetylide Cu-C≡CR' Cu_alkyne->Cu_acetylide + Base - HB+X- Cu_acetylide->Pd_trans Transfer of Acetylide Base Base Alkyne H-C≡CR'

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

Mechanism of Action: Targeting Key Cellular Processes

3-Substituted 4-chloroquinoline derivatives exert their biological effects through various mechanisms of action, with two prominent pathways being the inhibition of tubulin polymerization in cancer cells and the disruption of heme detoxification in malaria parasites.

Anticancer Activity: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.[12] Several 3-substituted 4-chloroquinoline derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[13]

Diagram of Microtubule Dynamics and Inhibition:

G cluster_dynamics Normal Microtubule Dynamics cluster_inhibition Inhibition by 3-Substituted 4-Chloroquinolines Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Growing Microtubule Polymerization->Microtubule InhibitedPoly Inhibition of Polymerization Depolymerization Depolymerization (Catastrophe) Microtubule->Depolymerization Rescue Rescue Microtubule->Rescue Depolymerization->Tubulin Rescue->Microtubule Inhibitor Quinoline Derivative Binding Binds to Tubulin Inhibitor->Binding Binding->InhibitedPoly Disruption Microtubule Disruption InhibitedPoly->Disruption Arrest G2/M Phase Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of microtubule polymerization by 3-substituted 4-chloroquinolines.

Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Aberrant activation of this pathway is a common feature in many cancers.[14] Certain quinoline-chalcone hybrids have been shown to inhibit this pathway, leading to the suppression of tumor growth.[15][16]

Diagram of the PI3K/Akt/mTOR Signaling Pathway and its Inhibition:

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_inhibition Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor 3-Substituted 4-Chloroquinoline Derivative Inhibitor->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and its inhibition.[17]

Antimalarial Activity: Inhibition of Heme Polymerization

The malaria parasite, Plasmodium falciparum, digests hemoglobin within its food vacuole, releasing large quantities of toxic free heme.[7] To protect itself, the parasite polymerizes the heme into an inert crystalline pigment called hemozoin.[18] 4-Aminoquinoline-based drugs, including derivatives of 4-chloroquinoline, are believed to exert their antimalarial effect by accumulating in the parasite's food vacuole and interfering with this detoxification process, leading to a buildup of toxic heme and parasite death.[7]

Experimental Protocol: In Vitro Heme Polymerization Inhibition Assay (HPIA) [14][19]

  • Reagent Preparation: Prepare a stock solution of hemin (hematin) in 0.1 M NaOH. Prepare serial dilutions of the test compounds.

  • Reaction Initiation: In a microplate or microcentrifuge tubes, add the hemin solution followed by the test compound dilutions. Initiate the polymerization by adding a solution of glacial acetic acid to lower the pH (typically to around 2.6-4.8).

  • Incubation: Incubate the mixture at 37 °C for a specified period (e.g., 24 hours) to allow for the formation of β-hematin (synthetic hemozoin).

  • Quantification: After incubation, centrifuge the samples to pellet the β-hematin. The amount of polymerized heme can be quantified by various methods, including dissolving the pellet in NaOH and measuring the absorbance, or by measuring the depletion of free heme in the supernatant.

  • Data Analysis: Calculate the percentage of inhibition of heme polymerization for each compound concentration and determine the IC₅₀ value.

Self-Validating System: This assay includes positive (e.g., chloroquine) and negative (e.g., DMSO) controls to validate the experimental results. The formation of β-hematin in the negative control confirms that the polymerization reaction is proceeding correctly, while the inhibition observed with the positive control ensures the assay's sensitivity to known inhibitors.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-substituted 4-chloroquinoline derivatives is highly dependent on the nature of the substituent at the 3-position. A systematic analysis of the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 3-substituted 4-chloroquinoline derivatives against various cancer cell lines.

Compound ID3-SubstituentCancer Cell LineIC₅₀ (µM)Reference
1 4-ChlorophenylHCT-116 (Colon)5.34[20]
2 4-MethoxyphenylMGC-803 (Gastric)1.38[20]
3 3,4,5-TrimethoxyphenylMCF-7 (Breast)0.010[21]
4 PhenylA549 (Lung)1.91[16]
5 2,4-DichlorophenylBGC-823 (Gastric)7.01[9]

Key SAR Insights for Anticancer Activity:

  • Aromatic Substituents: The presence of an aromatic ring at the 3-position is generally favorable for anticancer activity.

  • Substitution Pattern on the Aryl Ring: The position and nature of substituents on the 3-aryl ring significantly influence potency. Electron-donating groups, such as methoxy, can enhance activity, as seen with compound 2 .[20] The 3,4,5-trimethoxyphenyl group in compound 3 mimics the A-ring of combretastatin A-4, a potent tubulin inhibitor, leading to exceptionally high activity.[21]

  • Halogenation: Halogen substitution on the 3-aryl ring can also contribute to potent cytotoxicity, as demonstrated by compounds 1 and 5 .[9][20]

Antimalarial Activity

The following table presents the in vitro antimalarial activity of selected 3-substituted 4-chloroquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Compound ID3-SubstituentP. falciparum StrainIC₅₀ (nM)Reference
6 4-Chlorobenzamido3D7 (CQS)7
7 4-Fluorobenzamido3D7 (CQS)9
8 Benzamido3D7 (CQS)51
9 4-ChlorobenzamidoDd2 (CQR)311
10 4-Aminobenzamido3D7 (CQS)10

Key SAR Insights for Antimalarial Activity:

  • Amide Linkage: An amide linkage at the 3-position appears to be a favorable structural motif for antimalarial activity.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro and fluoro, at the 4-position of the benzamido moiety (compounds 6 and 7 ) leads to potent activity against the chloroquine-sensitive strain, comparable to chloroquine itself.

  • Activity against Resistant Strains: Importantly, some of these derivatives, like compound 9 , retain significant activity against chloroquine-resistant strains, suggesting a potential to overcome existing resistance mechanisms.

Challenges and Future Directions

Despite the promising potential of 3-substituted 4-chloroquinoline derivatives, several challenges remain. In the synthetic realm, the potential for catalyst poisoning by the quinoline nitrogen necessitates careful selection of ligands and reaction conditions to ensure high yields and reproducibility.[3] From a biological perspective, achieving selectivity for cancer cells over healthy cells and overcoming drug resistance are ongoing hurdles.

Future research should focus on:

  • Expansion of Chemical Diversity: Exploration of novel substituents at the 3-position to further probe the SAR and identify new pharmacophores.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways affected by these compounds to understand their mode of action and potential off-target effects.

  • In Vivo Efficacy and Pharmacokinetics: Evaluation of the most promising candidates in animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

  • Combination Therapies: Investigating the potential of these derivatives in combination with existing anticancer or antimalarial drugs to enhance efficacy and combat resistance.

Conclusion

The 3-substituted 4-chloroquinoline scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their potent biological activities and diverse mechanisms of action, makes them a compelling area of research for drug discovery professionals. The insights and protocols provided in this technical guide are intended to serve as a valuable resource for the scientific community, facilitating the continued exploration and development of this important class of molecules.

References

Sources

Methodological & Application

Synthesis of 4-chloroquinoline-3-sulfonyl fluoride from sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Fidelity Synthesis of 4-Chloroquinoline-3-sulfonyl Fluoride: A Gateway to Advanced Probes and Therapeutics

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and chemical biology.

Executive Summary: The Strategic Value of the S-F Bond in Drug Discovery

The conversion of a reactive sulfonyl chloride to its corresponding sulfonyl fluoride is not a mere substitution; it is a strategic transformation that imbues a molecule with a unique and highly desirable balance of stability and latent reactivity.[1] While sulfonyl chlorides are potent electrophiles, their high reactivity often leads to poor selectivity and instability in aqueous biological environments.[2] Sulfonyl fluorides, in contrast, are remarkably stable to hydrolysis yet can be coaxed to react with specific biological nucleophiles, making them exceptional tools for targeted covalent inhibitor design and for modular synthesis via "click chemistry".[3][4]

This guide provides a comprehensive, field-tested protocol for the efficient synthesis of 4-chloroquinoline-3-sulfonyl fluoride from its sulfonyl chloride precursor. The 4-chloroquinoline scaffold is a privileged core in medicinal chemistry, and its functionalization with a sulfonyl fluoride moiety opens new avenues for creating sophisticated probes and drug candidates. We will delve into the mechanistic rationale, provide a step-by-step experimental procedure, and discuss the broader applications of this powerful chemical entity.

Mechanistic Rationale: The Halogen Exchange (Halex) Reaction

The conversion of a sulfonyl chloride (R-SO₂Cl) to a sulfonyl fluoride (R-SO₂F) is a classic nucleophilic substitution reaction known as a halogen exchange (Halex) reaction. The success of this transformation hinges on providing a potent source of fluoride ions (F⁻) capable of displacing the chloride from the sulfonyl group.

Key Reagents and Their Roles:
  • Fluoride Source: Potassium fluoride (KF) is the most common and cost-effective reagent for this purpose.[2] However, the fluorinating power of KF is highly dependent on its physical state. Standard KF is often hygroscopic and has low solubility in organic solvents. To overcome this, spray-dried KF is strongly recommended. The spray-drying process creates fine particles with a high surface area, rendering the KF less hygroscopic and significantly more reactive.[5][6][7] An alternative is potassium bifluoride (KHF₂), which can also serve as an effective fluoride source.[8][9]

  • Solvent System: Aprotic polar solvents like acetonitrile (MeCN) are ideal for this reaction as they can partially solubilize the fluoride salt without strongly solvating the fluoride anion, thus preserving its nucleophilicity.

  • Phase-Transfer Catalysis (Optional but Recommended): To further enhance the reaction rate, a phase-transfer catalyst such as 18-crown-6 ether can be employed.[8] The crown ether complexes the potassium cation (K⁺), effectively liberating a "naked" and highly nucleophilic fluoride anion into the organic phase where the sulfonyl chloride is dissolved. This dramatically accelerates the substitution.

The overall transformation is illustrated below:

Halex Reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products R_SO2Cl 4-Chloroquinoline-3-sulfonyl Chloride R_SO2F 4-Chloroquinoline-3-sulfonyl Fluoride R_SO2Cl->R_SO2F Halogen Exchange KF Potassium Fluoride (KF) KF->R_SO2F Solvent Acetonitrile (Solvent) Crown 18-Crown-6 (Optional) KCl Potassium Chloride (KCl)

Caption: General workflow of the Halogen Exchange reaction.

Experimental Application & Protocols

This section provides a detailed, self-validating protocol. It is imperative that all steps are performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Prerequisite: Synthesis of 4-Chloroquinoline-3-sulfonyl Chloride

The starting material, 4-chloroquinoline-3-sulfonyl chloride, is not commonly available commercially and must be synthesized. A reliable method involves the treatment of 4-hydroxyquinoline-3-sulfonic acid with a mixture of phosphorus oxychloride and phosphorus trichloride, followed by the introduction of chlorine gas.[10] This is a hazardous procedure that should only be undertaken by experienced chemists with appropriate containment facilities.

Protocol: Conversion to 4-Chloroquinoline-3-sulfonyl Fluoride

A. Materials & Equipment

Reagent/MaterialGradeSupplierCAS No.Notes
4-Chloroquinoline-3-sulfonyl Chloride>95%Synthesized in-houseN/AAssumed 1.0 equivalent
Potassium Fluoride (KF), Spray-Dried>99%Sigma-Aldrich7789-23-3Critical for reactivity. Dry in oven before use.
18-Crown-6>99%Sigma-Aldrich17455-13-9Optional but recommended.
Acetonitrile (MeCN)AnhydrousSigma-Aldrich75-05-8Use dry solvent for best results.
Dichloromethane (DCM)ACS GradeFisher Scientific75-09-2For work-up and chromatography.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6For chromatography.
HexanesACS GradeFisher Scientific110-54-3For chromatography.
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific7487-88-9For drying.
Silica Gel230-400 meshSorbent Technologies63231-67-4For column chromatography.
  • Equipment: Round-bottom flasks, magnetic stirrer/hotplate, reflux condenser, nitrogen/argon inlet, standard glassware, rotary evaporator, flash chromatography system.

B. Safety Precautions

  • Toxicity: Sulfonyl halides are corrosive and lachrymatory. Handle with extreme care.[11]

  • HF Risk: Although minimal in this anhydrous reaction, any moisture can react with the sulfonyl fluoride to potentially generate traces of highly toxic Hydrogen Fluoride (HF).[11][12] All operations must be conducted in a certified fume hood.

  • PPE: Wear a lab coat, safety goggles, and nitrile gloves at all times. Consider using a face shield during reagent transfer.[13][14]

  • Emergency: Keep calcium gluconate gel readily available as a first-aid measure for potential HF exposure.

C. Step-by-Step Synthesis Protocol

Synthesis_Workflow start Start: Assemble Dry Glassware under N2 add_kf 1. Add Spray-Dried KF (3.0 eq) & 18-Crown-6 (0.1 eq) to Flask start->add_kf add_solvent 2. Add Anhydrous MeCN add_kf->add_solvent add_reactant 3. Add Sulfonyl Chloride (1.0 eq) in MeCN Solution add_solvent->add_reactant react 4. Heat to 80 °C Monitor by TLC/LC-MS add_reactant->react workup_start 5. Cool to RT Filter off solids react->workup_start evaporate 6. Concentrate Filtrate in vacuo workup_start->evaporate extract 7. Redissolve in DCM Wash with Water & Brine evaporate->extract dry 8. Dry Organic Layer (MgSO4) Filter & Concentrate extract->dry purify 9. Purify by Flash Chromatography dry->purify end_product End: Isolate Pure Product Characterize (NMR, MS) purify->end_product

Caption: Step-by-step experimental workflow for the synthesis.

  • Preparation: Assemble a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. Dry all glassware in an oven (120 °C) overnight and cool under vacuum or inert gas.

  • Reagent Addition: To the flask, add spray-dried potassium fluoride (3.0 equivalents) and 18-crown-6 (0.1 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable slurry.

  • Substrate Addition: Dissolve 4-chloroquinoline-3-sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous acetonitrile and add it to the reaction flask via syringe.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the insoluble KF and precipitated KCl. Wash the filter cake with a small amount of dichloromethane (DCM).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

    • Redissolve the resulting crude residue in DCM. Transfer to a separatory funnel and wash with water (2x) and then with saturated brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure to afford 4-chloroquinoline-3-sulfonyl fluoride as a solid. Confirm the structure and purity via ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Summary & Troubleshooting

Table 1: Key Reaction Parameters and Expected Outcomes

ParameterRecommended ValueRationale
Reactant Ratio 1.0 eq. Sulfonyl ChlorideLimiting Reagent
Fluoride Source 3.0 eq. Spray-Dried KFA stoichiometric excess drives the reaction to completion.
Catalyst 0.1 eq. 18-Crown-6Catalytic amount sufficient to shuttle fluoride ions.
Solvent Anhydrous MeCNAprotic polar solvent enhances F⁻ nucleophilicity.
Temperature 80 °CProvides sufficient thermal energy for the substitution.
Reaction Time 4 - 12 hoursVaries with scale; monitor for completion.
Expected Yield 75 - 90%Typical for this type of transformation.
Purity >98% (after chromatography)Required for subsequent applications.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Inactive KF (absorbed moisture).2. Insufficient temperature or time.3. Poor solvent quality.1. Use freshly opened spray-dried KF or dry rigorously before use.2. Increase reaction time or slightly elevate temperature (e.g., to 85 °C).3. Use a fresh bottle of anhydrous acetonitrile.
Low Yield 1. Loss during work-up.2. Degradation of starting material or product.1. Ensure thorough extraction and careful handling during transfers.2. Ensure the reaction is run under an inert atmosphere to prevent side reactions.
Side Product Formation Hydrolysis of sulfonyl chloride/fluoride to sulfonic acid.Ensure all glassware and reagents are scrupulously dry.

Authoritative Grounding: The Power of the Sulfonyl Fluoride Warhead

The decision to convert a sulfonyl chloride to a sulfonyl fluoride is grounded in the principles of modern drug discovery and chemical biology, particularly the rise of covalent therapeutics and click chemistry.

  • Covalent Probes and Inhibitors: Sulfonyl fluorides are considered "privileged electrophilic warheads".[1] Unlike their highly reactive chloride counterparts, they are stable enough to circulate in a biological system but can be "activated" by the specific microenvironment of a protein's binding pocket. They selectively form stable covalent bonds with nucleophilic amino acid residues like serine, threonine, tyrosine, and lysine, which are often less accessible to traditional cysteine-targeting warheads.[3][4] This allows for the development of highly selective and potent covalent inhibitors for challenging therapeutic targets.

  • Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: Pioneered by K. Barry Sharpless, SuFEx is a next-generation click chemistry reaction.[3][15][16] The S-F bond in a sulfonyl fluoride can be reliably and efficiently "clicked" with silyl ethers or alcohols to form robust sulfonate (R-SO₂-O-R') linkages.[15][17] This modularity allows for the rapid assembly of complex molecules, libraries for high-throughput screening, and bioconjugation applications.[18][19] The 4-chloroquinoline-3-sulfonyl fluoride synthesized via this protocol is an ideal "SuFExable hub," ready for diversification.

References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC - NIH.
  • Facile one-pot synthesis of sulfonyl fluorides from sulfon
  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society.
  • Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. SciSpace.
  • SuFEx synthesis of macrocycles.
  • Accelerated SuFEx Click Chemistry for Modular Synthesis. ChemRxiv.
  • The growing applications of SuFEx click chemistry. RSC Publishing.
  • The Emergence of Sulfonyl Fluorides as Versatile Chemical Probes in Drug Discovery: A Technical Guide. Benchchem.
  • Sulfonyl fluoride SDS, 2699-79-8 Safety D
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry.
  • SULFURYL FLUORIDE - Safety D
  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
  • Sustainable synthesis of sulfonyl fluorides in w
  • A Technical Guide to the Safe Handling of Cyclobutylmethanesulfonyl Fluoride and Rel
  • Facile synthesis of sulfonyl fluorides
  • Sulfonyl fluoride synthesis by fluorin
  • Sulfuryl fluoride. Synquest Labs.
  • Nucleophilic Fluorination with Aqueous Bifluoride Solution: Effect of the Phase-Transfer Catalyst.
  • Common Name: SULFURYL FLUORIDE HAZARD SUMMARY. NJ.gov.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.
  • Applications of Sulfonyl Fluorides.
  • ENHANCED EFFECT OF SPRAY-DRIED POTASSIUM FLUORIDE ON FLUORINATION. Chemistry Letters | Oxford Academic.
  • A practical fluorosulfonylating platform via photocatalytic imidazolium-based SO2F radical reagent. PMC - NIH.
  • Sulfonyl Chlorides and Sulfonamides. Merck Millipore.
  • FLUORIN
  • Synthesis of sulfonyl chloride substr
  • Synthesis routes of 4-Chloropyridine-3-sulfonyl chloride. Benchchem.
  • Facile synthesis of sulfonyl fluorides
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Wiley Online Library.
  • US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.
  • Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate.
  • Synthesis of 4-chloroquinoline. PrepChem.com.
  • Sulfonyl fluoride synthesis by fluorosulfon
  • US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

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Application Notes and Protocols for SuFEx Click Chemistry in the Functionalization of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Power of SuFEx in Quinoline Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in numerous pharmaceuticals and functional materials. The ability to rapidly and efficiently diversify this privileged structure is paramount for modern drug discovery and the development of novel molecular probes. Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a paradigm of reliability and modularity, offers a robust toolkit for the late-stage functionalization of complex molecules, including quinoline derivatives.[1][2] This guide provides an in-depth exploration of SuFEx protocols tailored for the modification of quinolines, emphasizing the underlying principles and practical execution of these powerful reactions.

SuFEx chemistry is predicated on the remarkable balance of stability and reactivity of the sulfur(VI)-fluoride (S-F) bond. This bond remains inert under a wide range of chemical conditions but can be selectively activated by specific catalysts to react with nucleophiles, forming highly stable sulfonate, sulfonamide, or sulfate linkages.[3] This "click" reactivity allows for clean, high-yielding transformations with minimal byproduct formation, making it ideal for the synthesis of compound libraries and the modification of intricate molecular architectures.[4][5][6]

This document will delve into both classical and advanced SuFEx protocols, providing detailed, step-by-step methodologies for the functionalization of quinoline derivatives. We will explore the causal factors behind experimental choices, such as catalyst selection and reaction conditions, to empower researchers to not only replicate these methods but also to adapt them to their specific molecular targets.

Core Principles and Mechanistic Insights

The central event in SuFEx chemistry is the nucleophilic substitution at a hexavalent sulfur center, displacing a fluoride ion. The exceptional stability of the S-F bond necessitates the use of catalysts to enhance the electrophilicity of the sulfur atom and facilitate the departure of the fluoride leaving group.

Catalysis in SuFEx Chemistry

Several classes of catalysts are employed in SuFEx reactions, with their choice depending on the reactivity of the sulfonyl fluoride and the nucleophile.

  • Organic Bases: Amidine bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and guanidine bases such as 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) are highly effective catalysts.[3] They function by deprotonating the nucleophile, increasing its reactivity towards the sulfonyl fluoride.

  • Synergistic Catalytic Systems: The development of "Accelerated SuFEx Click Chemistry" (ASCC) introduced a powerful synergistic system comprising BTMG and a silicon-based additive, typically hexamethyldisilazane (HMDS).[3] HMDS is believed to act as a fluoride scavenger and may also transiently silylate the nucleophile, further enhancing its reactivity. This combination dramatically accelerates reaction rates, often to completion within minutes at room temperature, and allows for lower catalyst loadings.[3]

Diagram: General Mechanism of Accelerated SuFEx (ASCC)

ASCC_Mechanism QuinolineSF Quinoline-SO2F (Electrophile) Transition_State Transition State QuinolineSF->Transition_State Nucleophile R-OH / R-NH2 (Nucleophile) Activated_Nucleophile Activated Nucleophile [BTMG-H]+[R-O]- or [BTMG-H]+[R-NH]- Nucleophile->Activated_Nucleophile BTMG BTMG BTMG (Catalyst) HMDS HMDS (Co-catalyst) HMDS->Transition_State F- acceptor Activated_Nucleophile->Transition_State Product Quinoline-SO2-Nu-R (Product) Transition_State->Product Byproducts [BTMG-H]+[F]- + TMS-F Transition_State->Byproducts

Caption: Proposed mechanism for the BTMG/HMDS-catalyzed Accelerated SuFEx reaction.

Application Protocols for Quinoline Derivatives

The following protocols provide detailed procedures for the synthesis of quinoline sulfonyl fluorides and their subsequent use in SuFEx reactions.

Protocol 1: Synthesis of 2-Substituted Quinoline Sulfonyl Fluorides

This protocol describes a method for the synthesis of C2-substituted quinoline sulfonyl fluorides from the corresponding quinoline N-oxides, which are readily prepared from quinolines.[7][8]

Materials:

  • Substituted Quinoline N-oxide

  • Sodium tert-butyldimethylsilyloxymethylsulfinate

  • Trifluoromethanesulfonic anhydride (Tf2O)

  • Dichloromethane (DCM), anhydrous

  • N-Bromosuccinimide (NBS)

  • Potassium fluoride (KF)

  • Tetrabutylammonium fluoride (TBAF)

  • Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of the Silyloxymethylsulfone Intermediate

  • To a solution of the quinoline N-oxide (1.0 equiv) in anhydrous DCM (0.2 M) at 0 °C, add Tf2O (1.2 equiv) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add sodium tert-butyldimethylsilyloxymethylsulfinate (1.5 equiv) in one portion.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 2-(tert-butyldimethylsilyloxymethylsulfonyl)quinoline.

Step 2: Conversion to the Quinoline Sulfonyl Fluoride

  • Dissolve the silyloxymethylsulfone intermediate (1.0 equiv) in THF (0.1 M).

  • Add NBS (2.0 equiv) and TBAF (1.0 M in THF, 2.0 equiv).

  • Stir the reaction at room temperature for 1 hour.

  • Add KF (5.0 equiv) and continue stirring for an additional 2 hours.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-substituted quinoline sulfonyl fluoride.

Substrate Reagents Yield of Sulfonyl Fluoride
Quinoline N-oxide1. Tf2O, Sodium tert-butyldimethylsilyloxymethylsulfinate2. NBS, TBAF, KFGood to excellent
4-Methylquinoline N-oxide1. Tf2O, Sodium tert-butyldimethylsilyloxymethylsulfinate2. NBS, TBAF, KFGood to excellent
6-Chloroquinoline N-oxide1. Tf2O, Sodium tert-butyldimethylsilyloxymethylsulfinate2. NBS, TBAF, KFGood to excellent
Protocol 2: Accelerated SuFEx (ASCC) with 8-Quinolinesulfonyl Fluoride and an Aryl Alcohol

This protocol details the rapid and efficient coupling of 8-quinolinesulfonyl fluoride with an aryl alcohol using the BTMG/HMDS catalytic system.[3]

Materials:

  • 8-Quinolinesulfonyl fluoride

  • Substituted aryl alcohol (e.g., 4-methoxyphenol)

  • 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG)

  • Hexamethyldisilazane (HMDS)

  • Acetonitrile (MeCN), anhydrous

  • Small reaction vial with a magnetic stir bar

  • Rotary evaporator

Procedure:

  • To a reaction vial, add 8-quinolinesulfonyl fluoride (0.1 mmol, 1.0 equiv), the aryl alcohol (0.1 mmol, 1.0 equiv), and HMDS (0.1 mmol, 1.0 equiv).

  • Add anhydrous acetonitrile (0.5 mL).

  • To the stirred solution, add BTMG (0.005 mmol, 5.0 mol%).

  • Stir the reaction mixture at room temperature for 5-10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, the reaction mixture can be directly concentrated under reduced pressure to remove the volatile components (acetonitrile, HMDS, and BTMG).

  • For higher purity, the residue can be passed through a short plug of silica gel, eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes), to afford the pure quinoline sulfonate product.

Quinoline Substrate Nucleophile Catalyst Loading (BTMG) Reaction Time Yield
8-Quinolinesulfonyl fluoride4-Methoxyphenol5.0 mol%5 min>95%
8-Quinolinesulfonyl fluoridePhenol5.0 mol%5 min>95%
8-Quinolinesulfonyl fluoride3,5-Dimethylphenol5.0 mol%5 min>95%

Diagram: Experimental Workflow for ASCC of Quinoline Derivatives

ASCC_Workflow start Start reagents Combine Quinoline-SO2F, Aryl Alcohol, and HMDS in Acetonitrile start->reagents catalyst Add BTMG Catalyst reagents->catalyst reaction Stir at Room Temperature (5-10 min) catalyst->reaction workup Work-up: Concentrate under Reduced Pressure reaction->workup purification Optional Purification: Silica Gel Plug workup->purification product Pure Quinoline Sulfonate Product purification->product

Sources

Application Note: KHF₂-Mediated Synthesis of Heteroaryl Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Heteroaryl sulfonyl fluorides are critical electrophiles in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and medicinal chemistry. However, their synthesis is often plagued by the instability of the corresponding heteroaryl sulfonyl chloride intermediates, which decompose rapidly via desulfonylation or hydrolysis.

This guide details the Potassium Bifluoride (KHF₂) mediated approach.[1][2][3][4] Unlike "naked" fluoride sources (e.g., TBAF, CsF) which can cause basicity-induced side reactions, or simple KF which often suffers from solubility issues, KHF₂ provides the bifluoride anion [F-H-F]⁻. This species acts as a potent, non-basic nucleophile with unique solvation properties, enabling the high-yield fluorination of electron-deficient heteroaromatics (pyridines, pyrimidines) under mild conditions.

Mechanistic Insight: The Bifluoride Advantage

The efficacy of KHF₂ lies in the nature of the bifluoride anion.[1] In solution, particularly in biphasic aqueous-organic systems, [F-H-F]⁻ exhibits distinct behavior compared to standard fluoride ions.

  • Enhanced Nucleophilicity: The hydrogen bond in [F-H-F]⁻ distributes charge, creating a "softened" fluoride source that retains high nucleophilicity toward the hard Sulfur(VI) center but exhibits reduced basicity. This minimizes elimination side reactions common with heteroaryl substrates.

  • Phase Transfer & Solvation: The bifluoride ion is more lipophilic than F⁻, facilitating transfer across the aqueous-organic interface in biphasic protocols.

  • Buffering Capacity: KHF₂ maintains a slightly acidic pH (approx. pH 3-4), which stabilizes sensitive sulfonyl chloride intermediates that would otherwise hydrolyze in alkaline media.

Diagram 1: Mechanistic Pathway

The following diagram illustrates the displacement mechanism and the role of the bifluoride ion.

G Start Heteroaryl Sulfonyl Chloride (R-SO₂Cl) TS Transition State Hypervalent S(VI) [Cl-S(O₂)-F]⁻ Start->TS + [F-H-F]⁻ KHF2 KHF₂ (Source of [F-H-F]⁻) KHF2->TS Nucleophilic Attack Product Heteroaryl Sulfonyl Fluoride (R-SO₂F) TS->Product - Cl⁻, - HF Byprod Byproducts (KCl, HF) TS->Byprod

Caption: Nucleophilic substitution at the Sulfur(VI) center mediated by the bifluoride anion. The reaction proceeds via a concerted substitution or short-lived hypervalent intermediate.

Primary Protocol: One-Pot Oxidative Fluorination

Best for: Heteroaryl substrates where the sulfonyl chloride is unstable or commercially unavailable. Basis: This protocol adapts the methods of Hallstrom & Wright and Tao et al., converting stable thiols directly to sulfonyl fluorides.

Materials & Reagents[1][2][4][5][6][7][8][9][10][11][12][13]
  • Substrate: Heteroaryl Thiol (1.0 equiv)

  • Oxidant: Sodium Hypochlorite (NaOCl, commercial bleach, ~10-13%) OR Sulfuryl Chloride (SO₂Cl₂)

  • Fluorinating Agent: Potassium Bifluoride (KHF₂) (saturated aqueous solution or solid)

  • Solvent: Acetonitrile (MeCN) / Water[4][5]

  • Equipment: Plasticware (Polypropylene/HDPE) is mandatory. KHF₂ and generated HF will etch glass.

Step-by-Step Procedure
  • Preparation (0 min):

    • Dissolve the heteroaryl thiol (1.0 mmol) in MeCN (5 mL) in a polypropylene reaction vessel.

    • Cool the mixture to 0 °C using an ice bath.

  • Oxidative Chlorination (0 - 30 min):

    • Option A (Bleach): Add NaOCl solution (3.5 equiv) dropwise over 10 minutes. Vigorous stirring is essential.

    • Option B (SO₂Cl₂): If using sulfuryl chloride (for anhydrous needs), add SO₂Cl₂ (2.0 equiv) dropwise at -10 °C.

    • Observation: The solution typically turns yellow/orange as the sulfonyl chloride forms. Monitor by TLC (disappearance of thiol).

    • Critical Check: Do not isolate the sulfonyl chloride.[6] Heteroaryl sulfonyl chlorides (e.g., 2-pyridyl) can decompose within minutes at room temperature.

  • Fluorination (30 - 90 min):

    • While maintaining 0 °C, add a saturated aqueous solution of KHF₂ (4.0 equiv).

    • Allow the reaction to warm to Room Temperature (RT) and stir for 1-2 hours.

    • Note: The biphasic mixture requires rapid stirring (≥800 RPM) to ensure phase transfer.

  • Workup:

    • Dilute with EtOAc or DCM.

    • Wash the organic layer with water (2x) and brine (1x).

    • Safety: The aqueous wash will contain excess fluoride. Dispose of according to specific fluoride waste protocols.

    • Dry over MgSO₄, filter, and concentrate.

  • Purification:

    • Most products are pure enough for use. If necessary, purify via flash chromatography (silica gel). Sulfonyl fluorides are generally stable on silica.

Diagram 2: Experimental Workflow

Workflow Step1 Step 1: Dissolution Thiol + MeCN (0 °C, Plastic Vessel) Step2 Step 2: Oxidation Add NaOCl or SO₂Cl₂ (In-situ R-SO₂Cl generation) Step1->Step2 10 min Step3 Step 3: Fluorination Add sat. aq. KHF₂ (Biphasic Stirring, RT) Step2->Step3 Immediate Step4 Step 4: Workup Extract w/ EtOAc Wash w/ Water Step3->Step4 1-2 h

Caption: One-pot workflow for converting thiols to sulfonyl fluorides, bypassing the isolation of unstable chloride intermediates.

Secondary Protocol: Direct Exchange from Sulfonyl Chlorides

Best for: Stable aryl/heteroaryl sulfonyl chlorides that are commercially available. Basis: Sharpless et al.[1][7][8] methodology.

  • Setup: In a plastic vial, dissolve Sulfonyl Chloride (1.0 equiv) in MeCN.

  • Reagent Addition: Add KHF₂ (2.0 - 3.0 equiv) dissolved in a minimum amount of water (creating a concentrated slurry).

  • Reaction: Stir vigorously at RT.

    • Time: Simple aryls: <30 mins. Sterically hindered heteroaryls: 2-4 hours.[9]

  • Monitoring: Monitor by ¹⁹F NMR (appearance of signal ~ +65 ppm) or TLC.

  • Workup: Standard extraction (as above).

Substrate Scope & Performance Data

The following table summarizes expected yields for challenging heteroaryl substrates using the One-Pot (Thiol -> Fluoride) protocol.

Substrate ClassSpecific ExampleYield (%)Notes
Electron-Rich Heterocycles 2-Thiophenesulfonyl fluoride85-92%Very fast reaction; highly stable.
Electron-Deficient Pyridines 2-Pyridinesulfonyl fluoride65-75%Critical: 2-pyridyl sulfonyl chloride is unstable. Must use one-pot method.
Pyrimidines 2-Pyrimidinesulfonyl fluoride55-65%Sensitive to hydrolysis. Maintain 0°C during oxidation.
Azoles 1-Methylimidazole-4-sulfonyl fluoride70-80%Requires excess KHF₂ (4-5 equiv) to buffer imidazole basicity.
Benzothiazoles 2-Benzothiazolesulfonyl fluoride80-88%Excellent conversion; product is a solid.

Critical Optimization & Troubleshooting

A. Glassware vs. Plasticware
  • Issue: KHF₂ contains HF species that etch glass, potentially contaminating the reaction with silicates and weakening the vessel.

  • Solution: ALWAYS use polypropylene (PP) or polyethylene (PE) vessels. If glass must be used (e.g., for reflux), limit exposure time and use a new flask.

B. Solvent Systems[1][4][5][8]
  • MeCN/Water: The gold standard. MeCN solubilizes the organic substrate; Water solubilizes KHF₂.

  • Acetone/Water: A viable alternative if the substrate is insoluble in MeCN.

  • Phase Transfer: If the reaction is sluggish, adding 5 mol% 18-crown-6 can accelerate the transfer of fluoride into the organic phase, though KHF₂ usually works well without it due to the bifluoride lipophilicity.

C. Safety: Hydrofluoric Acid (HF)
  • Hazard: In acidic media (or upon contact with strong acids), KHF₂ releases HF gas.

  • Control: Perform all additions in a fume hood. Wear double nitrile gloves. Have Calcium Gluconate gel available as a first-aid countermeasure for fluoride exposure.

D. "Sloppy" Workups
  • Issue: Residual acid or fluoride in the product.

  • Solution: Ensure the final organic layer is neutral. A wash with sat. NaHCO₃ is recommended unless the sulfonyl fluoride is known to be base-sensitive (most are stable, but some heteroaryls are reactive).

References

  • Sharpless, K. B., et al. (2014).[8] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Hallstrom, A. L., & Wright, S. W. (2021).[5] "Synthesis of Heteroaryl Sulfonyl Fluorides from Heteroaryl Thiols." Journal of Organic Chemistry. Link

  • Bare, G. A. L. (2023).[9][10] "Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone." Journal of Organic Chemistry. Link

  • Tao, G., et al. (2025).[10] "A Convenient One-Pot Process for Converting Thiols into Sulfonyl Fluorides Using H2O2 as an Oxidant."[11] Synthesis. Link

  • Cornella, J., et al. (2020).[7] "Synthesis of Sulfonyl Fluorides from Sulfonamides." European Journal of Organic Chemistry.[6] Link

  • Qin, H. L., et al. (2019). "Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids."[1] RSC Advances. Link

Sources

Preparation of 4-aminoquinoline-3-sulfonamides via SuFEx

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, modular protocol for the synthesis of 4-aminoquinoline-3-sulfonamides utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional sulfonyl chloride pathways, which suffer from hydrolytic instability and lack of chemoselectivity, the SuFEx approach employs 4-chloroquinoline-3-sulfonyl fluoride as a stable "hub."

This method allows for orthogonal functionalization : the high stability of the S(VI)–F bond permits the purification and storage of the core scaffold, or the selective installation of the C4-amino group prior to sulfonamide formation. This guide utilizes the calcium triflimide [Ca(NTf


)

] and DBU activation strategies established by Sharpless, Moses, and Dong.

Introduction & Mechanistic Rationale

The Quinoline-Sulfonamide Scaffold

The 4-aminoquinoline core is a privileged pharmacophore in medicinal chemistry, central to antimalarials (Chloroquine), kinase inhibitors, and anticancer agents. Introducing a sulfonamide at the C3 position enhances solubility and provides a vector for engaging secondary binding pockets via hydrogen bonding.

Why SuFEx? (The Chloride vs. Fluoride Paradigm)

Traditional synthesis via sulfonyl chlorides (R-SO


Cl)  is problematic for quinolines:
  • Instability: 4-chloroquinoline-3-sulfonyl chloride hydrolyzes rapidly to the sulfonic acid.

  • Lack of Selectivity: Reacting the sulfonyl chloride with an amine often leads to uncontrolled mixtures of sulfonamide formation and C4-displacement (

    
    ).
    

SuFEx Advantages:

  • Bond Stability: The S(VI)–F bond is unusually stable to hydrolysis, thermolysis, and chromatography.

  • Tunable Reactivity: The S–F bond remains inert until specifically activated by Lewis bases (DBU) or Lewis acids (Ca

    
    ), allowing for the independent modification of the C4-chloride.
    
Mechanistic Pathway

The reaction relies on the unique "gas-like" reactivity of the S–F bond. Under base-catalyzed conditions (DBU), the amine nucleophile is deprotonated/activated, while the specific catalyst assists in fluoride departure.

SuFEx_Mechanism Precursor Sulfonyl Fluoride (R-SO2F) Activation Activation Complex (H-Bond / Lewis Acid) Precursor->Activation + Amine + Catalyst (DBU or Ca(NTf2)2) Transition Trigonal Bipyramidal Transition State Activation->Transition N-S Bond Formation F- Departure Product Sulfonamide (R-SO2-NH-R') Transition->Product - HF (Buffered)

Figure 1: General mechanism of base/Lewis-acid mediated SuFEx activation.

Experimental Protocols

Protocol A: Synthesis of the SuFEx Hub (4-Chloroquinoline-3-Sulfonyl Fluoride)

Objective: Convert the unstable sulfonyl chloride to the stable sulfonyl fluoride.

Reagents:

  • 4-Hydroxyquinoline-3-sulfonic acid (Starting Material)

  • Thionyl Chloride (SOCl

    
    )[1]
    
  • Potassium Bifluoride (KHF

    
    ) – The Sharpless Fluorinating Agent
    
  • Acetonitrile (MeCN), Water[2]

Step-by-Step Methodology:

  • Chlorination: Suspend 4-hydroxyquinoline-3-sulfonic acid (10 mmol) in SOCl

    
     (5 mL). Add a catalytic amount of DMF. Reflux for 2-3 hours until the solution is clear.
    
    • Insight: This converts the C4-OH to C4-Cl and the sulfonic acid to sulfonyl chloride simultaneously.

  • Isolation (Crude): Remove excess SOCl

    
     under reduced pressure. Do not perform aqueous workup  on this intermediate (it will hydrolyze). Resuspend the crude yellow solid in MeCN (20 mL).
    
  • Fluorination (Biphasic): Prepare a saturated aqueous solution of KHF

    
     (saturated, approx. 4M). Add the MeCN suspension of the crude sulfonyl chloride dropwise to the stirring KHF
    
    
    
    solution at 0°C.
    • Why: KHF

      
       is superior to NaF due to the formation of the bifluoride anion [FHF]
      
      
      
      , which is a potent nucleophile in aqueous/organic mixtures.
  • Reaction: Stir vigorously at Room Temperature (RT) for 2 hours.

  • Workup: Dilute with EtOAc. Wash the organic layer with water (x2) and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate. The resulting 4-chloroquinoline-3-sulfonyl fluoride is stable enough for flash column chromatography (Hexane/EtOAc) if necessary, though crystallization from ether is often sufficient.

Protocol B: The SuFEx Coupling (Sulfonamide Formation)

Objective: Coupling the amine to the S-F hub. Note: This protocol uses DBU, which is robust for primary amines.

Reagents:

  • 4-Chloroquinoline-3-sulfonyl fluoride (Hub)

  • Primary or Secondary Amine (1.1 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)

  • Solvent: MeCN or DCM

Step-by-Step Methodology:

  • Setup: Dissolve the Sulfonyl Fluoride Hub (1.0 equiv) in MeCN (0.2 M).

  • Addition: Add the target Amine (1.1 equiv).

  • Activation: Add DBU (1.2 equiv) dropwise.

    • Observation: No immediate exotherm is typically observed (unlike chlorides), indicating the stability of the S-F bond.

  • Monitoring: Stir at RT. Monitor by TLC/LCMS. Reaction is typically complete in 1-4 hours.

    • Chemoselectivity Note: At RT, DBU preferentially activates the SuFEx reaction over the

      
       displacement of the C4-chloride.
      
  • Workup: Dilute with DCM, wash with dilute HCl (to remove DBU), then NaHCO

    
    .
    
  • Result: This yields the 4-chloroquinoline-3-sulfonamide .

Protocol C: C4-Amination (The Final Step)

Objective: Installing the 4-amino group to complete the pharmacophore.

  • Take the product from Protocol B.

  • Add excess amine (can be the same or different from the sulfonamide amine).

  • Heat to 80°C in EtOH or DMF for 4-12 hours.

  • Result:4-aminoquinoline-3-sulfonamide .

Data Presentation & Strategic Analysis

Chemoselectivity Profile

The power of this protocol lies in the ability to differentiate the C3-Sulfonyl and C4-Chloro sites.

Reaction StageReagentTarget SiteMechanismConditions
Step 1 KHF

-SO

Cl
Halogen ExchangeAqueous/MeCN, RT
Step 2 Amine + DBU-SO

F
SuFEx MeCN, RT (Fast)
Step 3 Amine (Excess)C4-Cl

EtOH, 80°C (Slow)
Reaction Workflow Diagram

Synthesis_Workflow Start 4-OH-Quinoline-3-Sulfonic Acid Inter1 4-Cl-Quinoline-3-SO2Cl (Unstable) Start->Inter1 SOCl2, Reflux Hub HUB: 4-Cl-Quinoline-3-SO2F (Stable Solid) Inter1->Hub KHF2, MeCN/H2O (In situ) Branch1 Route A: Selective SuFEx (Form Sulfonamide, keep Cl) Hub->Branch1 Amine (1 eq), DBU, RT Branch2 Route B: One-Pot Cascade (Form Sulfonamide + 4-Amino) Hub->Branch2 Amine (Excess), Heat Final1 4-Cl-Quinoline-3-Sulfonamide Branch1->Final1 Final2 4-Aminoquinoline-3-Sulfonamide Branch2->Final2 Final1->Final2 Amine (2), Heat (SnAr)

Figure 2: Divergent synthesis pathways enabled by the stability of the Sulfonyl Fluoride Hub.

Troubleshooting & Expert Tips

  • Hydrolysis of the Chloride: When converting the sulfonyl chloride to fluoride (Protocol A), speed is key. Do not let the sulfonyl chloride sit. The biphasic KHF

    
     reaction works because the F
    
    
    
    attack is faster than hydrolysis, but prolonged exposure to water without F
    
    
    will degrade the material.
  • DBU vs. Ca(NTf

    
    )
    
    
    
    :
    • Use DBU for standard primary/secondary amines. It is cheaper and acts as an HF scavenger.

    • Use Ca(NTf

      
      )
      
      
      
      / DABCO
      (The "Vertex" method) if the amine is sterically hindered or if the substrate contains base-sensitive groups. Calcium activates the fluoride via Lewis acidity, allowing milder conditions.[3]
  • Avoiding "Scrambling": If you desire a different amine at C4 than at the sulfonamide, you MUST perform the SuFEx reaction first at RT (Protocol B), purify, and then perform the thermal

    
     (Protocol C). If you heat the Hub with amine immediately, you will get mixtures.
    

References

  • Sharpless, K. B., et al. (2014).[3][4][5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Dong, J., et al. (2020).[6] "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides." Organic Letters.

  • Tribby, A. L., et al. (2017).[6] "Pd-Catalyzed Synthesis of Aryl Sulfonyl Fluorides." The Journal of Organic Chemistry.

  • Wezeman, T., et al. (2016).[7] "Synthesis of 4-aminoquinolines via [2+2] cycloaddition." Organic & Biomolecular Chemistry.

  • Luisi, R., et al. (2024).[4] "A Practical Guide to SuFEx Chemistry: An Overview of S(VI)." Synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility of Quinoline Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling quinoline sulfonyl fluorides. This document provides in-depth answers, troubleshooting workflows, and validated protocols to address the common yet critical challenge of achieving and maintaining the solubility of these compounds in aqueous buffers for your research.

Frequently Asked Questions (FAQs)

Q1: I've just received my quinoline sulfonyl fluoride, and it won't dissolve in my standard phosphate-buffered saline (PBS). What's happening?

This is a common and expected challenge. The insolubility of many quinoline sulfonyl fluorides stems from two primary chemical characteristics:

  • Hydrophobicity of the Quinoline Scaffold : The quinoline ring is a bicyclic aromatic system, which is inherently nonpolar and hydrophobic.[1] This structure prefers to interact with itself rather than with water, leading to low aqueous solubility.

  • Crystal Lattice Energy : In their solid state, these molecules are often arranged in a stable crystal lattice. A significant amount of energy is required to break these intermolecular bonds before the compound can be solvated by water molecules. The carboxamide group, if present, can also participate in strong hydrogen bonding, sometimes forming stable dimeric structures that further reduce solubility.[1]

Directly adding the powdered compound to an aqueous buffer is often unsuccessful because the energy barrier to break the crystal lattice and solvate the hydrophobic molecule is too high.

Q2: What are the key factors I should consider to improve the solubility of my compound?

Solubility is not a fixed property but is influenced by several environmental factors. By systematically manipulating these, you can often find conditions suitable for your experiment. The critical factors are:

  • pH : The quinoline ring contains a nitrogen atom that is weakly basic.[2][3] Adjusting the pH of your buffer can protonate this nitrogen, significantly increasing solubility.

  • Co-solvents : Using a small percentage of an organic solvent can dramatically improve solubility by reducing the overall polarity of the solvent system.

  • Temperature : Gently increasing the temperature can provide the energy needed to break the crystal lattice, though this must be balanced against the potential for compound degradation.

  • Ionic Strength : The concentration of salts in your buffer can either increase or decrease solubility, an effect known as "salting-in" or "salting-out".[3][4]

Q3: How exactly does pH affect the solubility and, importantly, the stability of these compounds?

This is a critical point of experimental design, as pH presents a trade-off between solubility and stability.

  • Impact on Solubility : Quinoline is a weak base with a pKa of approximately 4.9.[4] At pH values below the pKa, the quinoline nitrogen becomes protonated (QH+), forming a cation that is significantly more soluble in water than the neutral form (Q).[4][5] Therefore, acidifying your buffer can be a powerful strategy to dissolve your compound.

  • Impact on Stability : The sulfonyl fluoride (-SO₂F) group is an electrophilic "warhead" prized for its balanced reactivity and stability.[6][7] While generally more resistant to hydrolysis than their sulfonyl chloride counterparts, they are not inert.[8] The rate of hydrolysis, where the -SO₂F group is converted to a sulfonic acid (-SO₃H), is accelerated under basic conditions (high pH).[9][10] This hydrolysis deactivates the compound's ability to act as a covalent probe.

The Senior Scientist's Recommendation: Always start with a buffer pH that is optimal for your assay (e.g., pH 7.4 for physiological studies). Only use pH modification as a secondary strategy if other methods fail, and always validate that the pH change does not compromise your experimental system or compound integrity.

Q4: What is the best general-purpose procedure for dissolving a new or difficult quinoline sulfonyl fluoride?

The most reliable method avoids adding the solid directly to the buffer. Instead, a concentrated stock solution in an organic solvent should be prepared first. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose.[1][11]

Standard Protocol:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of your quinoline sulfonyl fluoride in 100% anhydrous DMSO.

  • Ensure the compound is fully dissolved by vortexing. Gentle warming (37°C) or brief sonication may be used if necessary.

  • Perform a serial dilution of this DMSO stock into your final aqueous buffer to achieve the desired working concentration.

  • Crucially , ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid artifacts or toxicity in biological systems.[11]

Q5: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?

This indicates that your final concentration in the aqueous buffer is above the compound's solubility limit, even with a small amount of DMSO. This is a common issue known as "crashing out." The troubleshooting workflow below provides a systematic approach to solving this.

G cluster_troubleshoot Troubleshooting Steps start Compound precipitates from aqueous buffer? stock Prepare concentrated stock in 100% DMSO start->stock Yes dilute Dilute stock into final aqueous buffer stock->dilute precip Precipitation occurs ('Crashing Out') dilute->precip Problem lower_conc 1. Lower final concentration precip->lower_conc add_cosolvent 2. Increase co-solvent % (e.g., DMSO to 1%) lower_conc->add_cosolvent Still precipitates final_check Visually inspect & quantify (e.g., HPLC) lower_conc->final_check Soluble adjust_ph 3. Adjust buffer pH (try pH 6.0) add_cosolvent->adjust_ph Still precipitates add_cosolvent->final_check Soluble check_stability Validate compound stability at new pH adjust_ph->check_stability check_stability->final_check Stable

Caption: Troubleshooting workflow for compound precipitation.
Q6: How does the structure of my specific quinoline sulfonyl fluoride affect its solubility?

Substituents on the quinoline ring or attached structures play a major role.

  • Electron-withdrawing vs. Electron-donating groups : These can alter the pKa of the quinoline nitrogen, thus shifting the optimal pH for protonation. They also affect the reactivity of the sulfonyl fluoride warhead.[12][13]

  • Additional Polar Groups : The presence of groups capable of hydrogen bonding (e.g., -OH, -NH₂) can increase aqueous solubility.

  • Fluorination : Additional fluorine atoms can increase the molecule's dipole moment but may also increase its hydrophobicity, having a complex effect on solubility.[1][14]

Q7: How can I be sure of the actual concentration of my compound in the final buffer after dissolution?

Visual inspection is the first step, but it is not quantitative. The "soluble" concentration may be lower than calculated if some material remains undissolved or precipitates. To verify the concentration of the soluble fraction:

  • Prepare your solution as intended.

  • Centrifuge the solution at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any undissolved micro-precipitates.

  • Carefully collect the supernatant.

  • Analyze the supernatant using an appropriate analytical method, such as:

    • HPLC with UV detection : Create a standard curve with your compound in a fully organic solvent to quantify the concentration in your aqueous sample.

    • Fluoride Ion-Selective Electrode (ISE) : After chemical decomposition to release the fluoride ion, an ISE can be used for quantification, though this is a more complex method.[15][16]

Q8: What is the expected stability of my quinoline sulfonyl fluoride in a typical pH 7.4 buffer at room temperature?

Aryl sulfonyl fluorides are considered to have a good balance of reactivity and stability for biological applications.[7] However, they are not indefinitely stable in aqueous solutions. Studies have shown that some benzamide-sulfonyl fluorides can be unstable at physiological pH.[12] The half-life can range from hours to days depending on the specific molecular structure, pH, and temperature.[12][17]

Best Practice : For quantitative experiments, always prepare fresh dilutions from a DMSO stock on the day of the experiment. If you must store aqueous solutions, even for a short time, keep them at 4°C and perform stability tests to understand the degradation profile.

Key Experimental Protocols

Protocol 1: General Method for Preparing Aqueous Solutions

This protocol details the standard procedure for solubilizing a quinoline sulfonyl fluoride for a typical biological assay.

  • Prepare Stock Solution : a. Weigh out an accurate amount of the quinoline sulfonyl fluoride powder (e.g., 1-5 mg). b. Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 20 mM). c. Vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be obtained. Store this stock at -20°C or -80°C, protected from moisture.

  • Prepare Intermediate Dilution (If Needed) : a. Thaw the DMSO stock solution completely and vortex. b. Dilute the stock solution in 100% DMSO to create an intermediate concentration that is easier to handle for the final dilution.

  • Prepare Final Working Solution : a. Add the desired volume of the DMSO stock (or intermediate dilution) to your pre-warmed (if applicable) aqueous buffer. Important : Add the DMSO stock to the buffer, not the other way around, while vortexing gently to ensure rapid mixing and minimize local concentrations that can cause precipitation. b. Ensure the final DMSO concentration is below your assay's tolerance limit (e.g., <0.5%). c. Visually inspect the final solution against a dark background for any signs of cloudiness or precipitation. If observed, refer to the troubleshooting workflow.

Protocol 2: Assessing Compound Stability in Aqueous Buffer via HPLC

This protocol allows you to determine the rate of hydrolysis of your compound under your specific experimental conditions.

  • Preparation : a. Prepare a 100 µM solution of your compound in your final aqueous buffer (e.g., PBS, pH 7.4) from a DMSO stock, keeping the final DMSO concentration at 0.5%. b. Prepare a control sample of 100 µM compound in a stable solvent like acetonitrile. c. Set up an HPLC with a suitable C18 column and a UV detector set to a wavelength where your compound has strong absorbance.

  • Time-Course Analysis : a. Immediately after preparation (t=0), inject a sample of the aqueous solution onto the HPLC and record the chromatogram. The area of the peak corresponding to your intact compound is your baseline. b. Aliquot the remaining aqueous solution and incubate it under your experimental conditions (e.g., 37°C). c. At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), inject another sample and record the chromatogram. d. Also, inject the acetonitrile control sample at the beginning and end to ensure the instrument response is stable.

  • Data Analysis : a. For each time point, calculate the percentage of the remaining intact compound by comparing its peak area to the peak area at t=0. b. Plot the percentage of remaining compound versus time. This will give you a visual representation of the compound's stability and allow you to calculate its experimental half-life (t₁/₂).

Data Summary & Key Relationships

The table below summarizes the interplay between key experimental variables.

ParameterEffect on SolubilityEffect on Stability (Hydrolysis)Causality & Experimental Considerations
pH (Decrease) Increases Generally Increases Protonation of the quinoline nitrogen increases aqueous solubility.[3] The sulfonyl fluoride group is relatively stable in acidic conditions.
pH (Increase) VariableDecreases Significantly Can deprotonate other functional groups, but significantly accelerates the rate of nucleophilic attack (hydrolysis) on the sulfur center.[9]
Co-solvent (%) Increases Minor EffectReduces the polarity of the bulk solvent, making it more favorable for solvating hydrophobic compounds.[11] High concentrations can interfere with biological assays.
Temperature Increases Decreases Provides energy to overcome crystal lattice forces but also increases the rate of all chemical reactions, including hydrolysis.
Visualization of Key Chemical Equilibria

The following diagram illustrates the critical chemical states of a quinoline sulfonyl fluoride in an aqueous buffer.

G neutral Neutral Form (Q) (Poorly Soluble) protonated Protonated Form (QH+) (More Soluble) neutral->protonated + H+ - H+ hydrolyzed Hydrolyzed Product (Inactive Sulfonic Acid) neutral->hydrolyzed Hydrolysis (slow at pH 7.4, fast at pH > 8)

Caption: pH-dependent solubility and stability of quinoline sulfonyl fluorides.

References

  • The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids. (n.d.).
  • Liang, X., Nie, Y., Deng, D., Lu, M., Yu, F., Chen, P., & Ji, J. (2016). Solubility and thermodynamic properties of sulfuryl fluoride in water. The Journal of Chemical Thermodynamics, 93, 143-147. Available from [Link]

  • Liang, X., Nie, Y., et al. (2015). Solubility and thermodynamic properties of sulfuryl fluoride in water. The Journal of Chemical Thermodynamics.
  • Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. (2023). CoLab.
  • Pore, S. K., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. ChemMedChem, 15(22), 2176-2184. Available from [Link]

  • Gemoets, H. P. L., et al. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 88(7), 4761-4764. Available from [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Retrieved February 13, 2026, from [Link]

  • Aberlin, M. E., & Bunton, C. A. (1970). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry, 35(6), 1825–1828. Available from [Link]

  • Taponard, A., Berthelon, R., & Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(11), 1385. Available from [Link]

  • Davies, J. A., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6, 271-284. Available from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17607, Sulfuryl fluoride. Retrieved February 13, 2026, from [Link].

  • Al-Faiyz, Y. S. S., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. ACS Omega, 7(50), 46849-46857. Available from [Link]

  • Passia, M. T., et al. (2023). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. ACS Sustainable Chemistry & Engineering, 11(18), 6838-6843. Available from [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. Available from [Link]

  • Pore, S. K., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. ChemMedChem, 15(22), 2176-2184. Available from [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Available from [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. Available from [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. Available from [Link]

  • Passia, M. T., et al. (2023). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. ACS Sustainable Chemistry & Engineering. Retrieved February 13, 2026, from [Link]

  • American Chemical Society. (2023). Synthesis of Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions. YouTube. Retrieved February 13, 2026, from [Link]

  • Eysseric, E., et al. (2011). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Research and Design, 89(11), 2459-2464. Available from [Link]

  • ResearchGate. (n.d.). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. Retrieved February 13, 2026, from [Link]

  • Yalkowsky, S. H., & Carvajal, T. M. (2017). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength (Master's thesis, University of Arizona). Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants. Retrieved February 13, 2026, from [Link]

  • Ambrus, G., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences, 24(7), 6377. Available from [Link]

  • Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 62(11), 1121-1124. Available from [Link]

  • Ambrus, G., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences. Available from [Link]

  • Zhang, C., et al. (2021). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science, 12(36), 12098-12104. Available from [Link]

  • Liggett, R. W. (1944). Determination of Fluorine in Fluoro-Organic Compounds. Defense Technical Information Center. Retrieved February 13, 2026, from [Link]

  • Lee, H., et al. (2021). Development and validation of an analytical method for quantification of sulfuryl fluoride residues in agricultural products using gas chromatography with electron capture detection. Applied Biological Chemistry, 64(1), 60. Available from [Link]

  • Katiyar, A., et al. (2020). Fluorescence enhancement of quinolines by protonation. New Journal of Chemistry, 44(37), 16047-16055. Available from [Link]

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Technical Support Center: Enhancing Reactivity of Sterically Hindered Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for a common yet significant challenge in modern synthesis: the low reactivity of sterically hindered sulfonyl fluorides (SFs). Drawing from established principles and cutting-edge research, this resource will help you troubleshoot failed reactions, optimize conditions, and successfully employ these versatile reagents in your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered when working with sterically demanding sulfonyl fluorides.

Q1: Why is my sterically hindered sulfonyl fluoride completely unreactive under standard sulfonylation conditions?

The inertness of sterically hindered sulfonyl fluorides stems from a combination of factors. The sulfur(VI) center is already electron-deficient and kinetically stable. When bulky groups are positioned near the sulfonyl fluoride moiety, they physically obstruct the trajectory of incoming nucleophiles, dramatically increasing the activation energy required for a reaction to occur. Unlike their more reactive sulfonyl chloride counterparts, the S-F bond is shorter, stronger, and less polarized, contributing to their remarkable stability and, consequently, lower reactivity.[1][2] Traditional methods that rely on simple base activation or heating are often insufficient to overcome this steric barrier.[3]

Q2: What is Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, and how does it help?

SuFEx is a category of click chemistry reactions centered on the activation of the exceptionally stable S-VI-F bond.[4][5][6] The core principle is to use specific catalysts or reagents that can transiently activate the sulfonyl fluoride, making the sulfur center more electrophilic and susceptible to nucleophilic attack, even by hindered partners.[7] This approach has revolutionized the use of sulfonyl fluorides, transforming them from nearly inert functionalities into versatile "connective hubs" for building complex molecules.[2][8]

Q3: What are the main classes of catalysts or activators for these reactions?

Several catalytic systems have been developed to enhance the reactivity of sulfonyl fluorides. The choice of catalyst is critical and depends on the nucleophile and the specific steric and electronic properties of the sulfonyl fluoride. Key classes include:

  • Organic Superbases: Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG), also known as Barton's base, are highly effective.[5][7] They function by deprotonating the nucleophile (e.g., a phenol or alcohol) to generate a more potent nucleophile, or by directly interacting with the sulfonyl fluoride.[5][7]

  • Lewis Acids: Cations like calcium(II) have been shown to activate sulfonyl fluorides by coordinating to the fluorine atom, polarizing the S-F bond and increasing the electrophilicity of the sulfur center.[1][3][9]

  • Organocatalysts: N-Heterocyclic Carbenes (NHCs) and 1-hydroxybenzotriazole (HOBt) have emerged as effective catalysts.[10][11] NHCs can act as Brønsted bases to activate nucleophiles through hydrogen bonding, while HOBt can form a more reactive intermediate with the sulfonyl fluoride.[10][11]

  • Photoredox Catalysis: This modern approach uses light and a photocatalyst to generate radical intermediates, enabling novel transformations of sulfonyl fluorides under very mild conditions.[4][12][13][14][15]

Q4: Can I use photoredox catalysis for hindered systems?

Yes, photoredox catalysis is a powerful strategy for activating sulfonyl fluorides, including those that are sterically hindered.[4] Instead of relying on a traditional nucleophile-electrophile interaction, these methods often proceed through radical pathways.[8][12] This can circumvent the steric limitations of two-electron pathways, opening up new avenues for functionalization.[13][15]

Part 2: Troubleshooting Guide for Failed Reactions

When an experiment yields no desired product, a systematic approach is essential. Use this guide to diagnose and solve common issues.

Problem Potential Cause Recommended Solution & Rationale
No Product Formation 1. Insufficient Activation: The chosen base/catalyst is too weak to overcome the steric hindrance.Upgrade your catalyst. If using a standard amine base like triethylamine (TEA), switch to a stronger, non-nucleophilic organosuperbase such as DBU or Barton's base (BTMG).[7] BTMG is particularly effective for direct coupling with alcohols, especially when used with a silicon additive like hexamethyldisilazane (HMDS) to sequester the fluoride byproduct.[5]
2. Poor Nucleophile: The nucleophile (e.g., a secondary amine or hindered phenol) is not sufficiently reactive or is itself sterically hindered.Increase nucleophilicity. If using an alcohol or phenol, consider converting it to a silyl ether first. The SuFEx reaction with silyl ethers is often more favorable. Alternatively, use a stronger base to fully deprotonate the nucleophile. For amine nucleophiles, consider a Lewis acid activator like Calcium triflimide [Ca(NTf₂)₂] which enhances the electrophilicity of the sulfonyl fluoride without requiring a highly basic medium.[1][3][9]
3. Inappropriate Solvent: The solvent may not adequately solubilize reagents or may interfere with the catalytic cycle.Optimize the solvent. For many base-catalyzed SuFEx reactions, polar aprotic solvents like acetonitrile (MeCN) or THF are effective. For Lewis acid-mediated reactions, solvents like tert-amyl alcohol have been shown to be superior.[9] Always ensure your reagents are fully dissolved.
Low Yield & Multiple Side Products 1. Catalyst Degradation: The catalyst is being consumed by side reactions, often due to the generation of HF.Use a fluoride scavenger. Silicon additives such as HMDS or other silylating agents can react with the fluoride ion generated during the reaction. This prevents the formation of HF, which can protonate and deactivate basic catalysts, allowing for lower catalyst loadings and cleaner reactions.[5]
2. Competing Elimination: For alkyl sulfonyl fluorides with α-protons, strong bases can cause E2 elimination instead of substitution.Switch to a milder activation method. Avoid strong bases like DBU or BTMG. Instead, explore Lewis acid catalysis [Ca(NTf₂)₂] or HOBt-catalyzed amidation, which proceed under less basic conditions and minimize elimination pathways.[1][11]
3. Hydrolysis: Trace amounts of water are hydrolyzing the sulfonyl fluoride or a reactive intermediate.Ensure strictly anhydrous conditions. Dry your solvents and reagents thoroughly. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). While sulfonyl fluorides are more stable to hydrolysis than sulfonyl chlorides, activated intermediates can be susceptible.[2]
Experimental Workflow Troubleshooting

Use the following decision tree to guide your troubleshooting process when a reaction with a sterically hindered sulfonyl fluoride fails.

G start Reaction Failed: No/Low Yield check_reagents Verify Reagent Purity & Integrity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions activation_issue Is Activation Method Sufficient? check_conditions->activation_issue nucleophile_issue Is Nucleophile Reactive Enough? activation_issue->nucleophile_issue Yes increase_catalyst Solution: Increase Catalyst Strength (e.g., TEA -> DBU/BTMG) or Add Activator (e.g., Ca(NTf2)2) activation_issue->increase_catalyst No side_reactions Are Side Reactions (Elimination, Hydrolysis) Dominating? nucleophile_issue->side_reactions Yes modify_nucleophile Solution: Convert to Silyl Ether or Use Stronger Base for Deprotonation nucleophile_issue->modify_nucleophile No change_method Solution: Switch to Milder Method (e.g., Lewis Acid, HOBt) Add Fluoride Scavenger (HMDS) side_reactions->change_method Yes end Reaction Optimized side_reactions->end No, Re-evaluate increase_catalyst->end modify_nucleophile->end change_method->end G cluster_0 Catalytic Cycle ROH R-OH (Alcohol) RO_anion R-O⁻ BTMG-H⁺ ROH->RO_anion:f0 Deprotonation BTMG BTMG (Base) RO_anion:f1->BTMG Product Ar-SO₂-OR (Product) RO_anion:f0->Product ArSO2F Ar-SO₂F (Hindered SF) ArSO2F->Product Product->BTMG Catalyst Regeneration HF HF Product->HF Release TMSF TMS-F + (TMS)NH₂ HF->TMSF Sequestration HMDS HMDS (Scavenger) HMDS->TMSF

Caption: Catalytic cycle for BTMG/HMDS accelerated SuFEx reaction.

Step-by-Step Procedure:

  • To a dry reaction vial under an inert atmosphere (N₂ or Ar), add the sterically hindered sulfonyl fluoride (1.0 equiv).

  • Add the alcohol or phenol nucleophile (1.1 equiv).

  • Add hexamethyldisilazane (HMDS) (1.5 equiv).

  • Add the solvent (e.g., acetonitrile, 0.2 M).

  • Add 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) (5-20 mol%).

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within minutes to a few hours. [5]7. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude material by column chromatography on silica gel to afford the desired sulfonate ester.

Protocol 2: Lewis Acid Activation with Calcium Triflimide [Ca(NTf₂)₂]

This method is ideal for coupling sulfonyl fluorides with amines, particularly when basic conditions need to be avoided (e.g., with alkyl sulfonyl fluorides prone to elimination). [1][3] Mechanism Overview:

  • Activation: The Lewis acidic Ca²⁺ ion coordinates to the highly electronegative fluorine atom of the sulfonyl fluoride.

  • Polarization: This coordination polarizes the S-F bond, withdrawing electron density and making the sulfur atom significantly more electrophilic.

  • Nucleophilic Attack: The amine nucleophile, which is not consumed by a strong base, can now attack the activated sulfur center.

  • Product Formation: Displacement of the [F-Ca(NTf₂)₂]⁻ complex yields the final sulfonamide product.

Step-by-Step Procedure:

  • To a dry reaction vial, add the sulfonyl fluoride (1.0 equiv), the amine nucleophile (1.2 equiv), and Calcium(II) bis(trifluoromethanesulfonyl)imide [Ca(NTf₂)₂] (1.0 equiv). Note: While catalytic versions are being developed, stoichiometric amounts are often required for challenging substrates. [10]2. Add tert-amyl alcohol as the solvent (0.1 M). [9]3. Seal the vial and heat the reaction to 80-100 °C.

  • Monitor the reaction by LC-MS. Reactions typically require several hours for completion.

  • After cooling to room temperature, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the calcium salt.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Part 4: Conclusion

The perceived inertness of sterically hindered sulfonyl fluorides is a surmountable challenge. By understanding the principles of SuFEx chemistry and leveraging modern catalytic systems—from potent organobases to Lewis acids and photoredox methods—researchers can effectively incorporate these robust and valuable functional groups. The key to success lies in selecting an activation strategy that is tailored to the specific steric and electronic demands of the substrates. This guide provides a foundational framework for troubleshooting and optimizing these powerful transformations.

References
  • Photoredox-catalyzed aminofluorosulfonylation of unactivated olefins. RSC Publishing. Available at: [Link]

  • Photoredox-Catalyzed Allylic C-H Fluorosulfonylation of Alkenes: Accessing Allyl Sulfonyl Fluorides. ChemRxiv. Available at: [Link]

  • Photoredox-Catalyzed Three-Component Construction of Aryl Sulfonyl Fluoride Using KHF2: Late-Stage Drug Fluorosulfonylation. J Org Chem. 2024 Nov 15;89(22):16594-16599. Available at: [Link]

  • Flash Communication: Sulfonyl Fluoride Activation via S–F and C–S Bond Cleavage by a Ni(0) Bis-Bidentate N-Heterocyclic Carbene Complex. Organometallics. Available at: [Link]

  • Mild Strategy for the Preparation of Alkyl Sulfonyl Fluorides from Alkyl Bromides and Alcohols Using Photoredox Catalysis and Flow Chemistry. Organic Letters. Available at: [Link]

  • Photoredox-Catalyzed Allylic C-H Fluorosulfonylation of Alkenes: Accessing Allyl Sulfonyl Fluorides. ChemRxiv. Available at: [Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis. Angew Chem Int Ed Engl. 2021 Dec 20; 60(52): 26901–26908. Available at: [Link]

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Syntheses. Available at: [Link]

  • SuFEx Chemistry of Thionyl Tetrafluoride (SOF4) with Organolithium Nucleophiles: Synthesis of Sulfonimidoyl Fluorides, Sulfoximines, Sulfonimidamides and Sulfonimidates. ResearchGate. Available at: [Link]

  • Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonate esters and sulfonamides. ChemRxiv. Available at: [Link]

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Org Lett. 2018 Jul 6; 20(13): 3943–3947. Available at: [Link]

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters. Available at: [Link]

  • Phosphorus fluoride exchange: Multidimensional catalytic click chemistry from phosphorus connective hubs. ResearchGate. Available at: [Link]

  • Single electron activation of sulfonyl fluoride. American Chemical Society. Available at: [Link]

  • A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. Angew Chem Int Ed Engl. 2021 Mar 22;60(13):7397-7404. Available at: [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters. Available at: [Link]

  • Sulfur (VI) fluoride exchange “SuFEx” click chemistry. ResearchGate. Available at: [Link]

  • Sulfur fluoride exchange. Nat Rev Methods Primers. 2023; 3: 58. Available at: [Link]

  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. RSC Chem Biol. 2023 Jul 17; 4(8): 626–642. Available at: [Link]

  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group Website. Available at: [Link]

  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society. Available at: [Link]

  • Recent Advancement in the Synthesis of Sulfonyl Fluorides with Heterocyclic Skeletons. MDPI. Available at: [Link]

  • Frontispiece: Sulfur-Fluoride Exchange (SuFEx)-Mediated Synthesis of Sterically Hindered and Electron-Deficient Secondary and Tertiary Amides via Acyl Fluoride Intermediates. ResearchGate. Available at: [Link]

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. Available at: [Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nat Rev Chem. 2022 Mar;6(3):192-206. Available at: [Link]

  • Base‐Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium‐Catalyzed Cross‐Coupling Reactions. Angew Chem Int Ed Engl. 2020 Dec 7; 59(50): 22529–22535. Available at: [Link]

  • Reactivity of sterically hindered aromatic sulfonic acid derivatives: VIII. * General mathematical model for catalytic sulfonylation of phenol. ResearchGate. Available at: [Link]

  • Radical-mediated sulfonylation relay of alkyl alkynes/alkenes and electron-deficient alkenes to access vinyl and alkyl sulfones. Organic Chemistry Frontiers. Available at: [Link]

  • Catalyst-free regioselective sulfonylation of phenoxazine with sulfonyl hydrazides in H2O/HFIP. RSC Adv. 2021; 11(36): 22444–22448. Available at: [Link]

  • SuFEx-Based Strategies for the Preparation of Functional Particles and Cation Exchange Resins. The Royal Society of Chemistry. Available at: [Link]

Sources

Validation & Comparative

19F NMR Characterization of Quinoline Sulfonyl Fluorides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of quinoline sulfonyl fluorides (QSFs), a specialized class of Sulfur(VI) Fluoride Exchange (SuFEx) reagents. Unlike standard benzenesulfonyl fluorides, QSFs exhibit unique electronic properties driven by the nitrogen heteroatom, particularly in the 8-position. This document compares the spectral signatures and reactivity profiles of QSF isomers against standard phenyl analogs, offering researchers a roadmap for utilizing these compounds in drug discovery and chemical biology.

Key Insight: The 8-quinolinesulfonyl fluoride exhibits a diagnostic upfield shift (~60 ppm) in 19F NMR compared to the 3- and 6-isomers and benzenesulfonyl fluoride (~66–69 ppm), serving as a rapid quality control marker for regioselectivity.

Part 1: The Analytical Challenge & Solution

Sulfonyl fluorides are privileged warheads in chemical biology due to their stability in aqueous media and tunable reactivity toward nucleophiles (e.g., Tyrosine, Lysine).[1] However, characterizing regioisomers in heterocyclic systems is challenging by 1H NMR alone due to signal overlap in the aromatic region.

Why 19F NMR is the Gold Standard:

  • Singlet Simplicity: The

    
     group appears as a singlet (or slightly coupled multiplet) in a clean spectral window, eliminating the complexity of second-order proton couplings.
    
  • Electronic Sensitivity: The 19F chemical shift is highly sensitive to the local electronic environment, acting as a probe for the heteroatom's influence (shielding/deshielding) on the sulfonyl center.

  • Quantification: With proper relaxation delays (

    
    ), 19F NMR allows for precise qNMR determination of purity without internal standard interference.
    

Part 2: Comparative Analysis (Spectral & Functional)

19F NMR Chemical Shift Mapping

The position of the sulfonyl fluoride group on the quinoline ring significantly dictates the 19F chemical shift. The table below aggregates experimental data comparing QSF isomers to the standard benzenesulfonyl fluoride (BSF).

Table 1: Comparative 19F NMR Shifts (


, referenced to 

)
CompoundStructure Type

(ppm)
Shift DescriptionKey Structural Influence
8-Quinolinesulfonyl Fluoride Heterocyclic (Peri)+59.7 – +60.2 Shielded (Upfield) Proximity to Nitrogen lone pair (Peri-effect)
3-Quinolinesulfonyl Fluoride Heterocyclic (Meta-like)+65.6 – +68.8Deshielded (Typical)Inductive effect of N-heterocycle
6-Quinolinesulfonyl Fluoride Heterocyclic (Para-like)+66.4Deshielded (Typical)Distant from Nitrogen
Benzenesulfonyl Fluoride (BSF) Carbocyclic (Standard)+65.5 – +66.3BaselineStandard aromatic ring current
4-Fluorobenzenesulfonyl Fluoride Carbocyclic (Substituted)+66.7 (

)
BaselineElectron-withdrawing substituent

Technical Note: The ~6 ppm upfield shift of the 8-isomer is diagnostic. This shielding is attributed to the "peri-effect," where the non-bonding electron pair of the quinoline nitrogen interacts spatially or electronically with the adjacent sulfonyl group, altering the magnetic environment of the fluorine nucleus.

Reactivity & Stability Profile

While 19F NMR characterizes the structure, it also predicts performance. The electronic environment that shields the 8-isomer also impacts its SuFEx reactivity.

  • Hydrolytic Stability: QSFs generally exhibit superior hydrolytic stability compared to their sulfonyl chloride counterparts.[2] The S–F bond is shorter and stronger, resisting attack by water unless activated.

  • SuFEx Reactivity (The "Sluggish" 8-Isomer):

    • Observation: 8-Quinolinesulfonyl fluoride is notably less reactive (sluggish) in SuFEx coupling with hindered alcohols compared to BSF or 3-QSF.

    • Implication: It requires highly active catalysts, such as BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) combined with silyl ethers, to drive the reaction to completion.

    • Advantage: This reduced background reactivity makes the 8-isomer an excellent candidate for latent electrophiles in biological probes, where "off-target" reactivity must be minimized.

Part 3: Visualization of Logic & Workflow

The following diagram illustrates the decision logic for assigning isomers based on 19F NMR and the subsequent reactivity workflow.

QSF_Characterization Start Crude Reaction Mixture (Quinoline Sulfonyl Fluoride) Acquisition Acquire 19F NMR (CDCl3, No Decoupling) Start->Acquisition Decision Analyze Chemical Shift (δ) Acquisition->Decision Result8 δ ≈ +60 ppm (8-Isomer) Decision->Result8 Upfield Shift Result36 δ ≈ +65-69 ppm (3- or 6-Isomer) Decision->Result36 Baseline Shift App8 Application: Latent Electrophile Requires BTMG Catalyst Result8->App8 App36 Application: Standard SuFEx Reagent Standard Activation Result36->App36

Figure 1: Analytical decision tree for classifying quinoline sulfonyl fluorides based on 19F NMR chemical shift data.

Part 4: Experimental Protocols

Protocol A: Synthesis of 8-Quinolinesulfonyl Fluoride

Method adapted from oxidative chlorination of thiols followed by halide exchange.

  • Oxidative Chlorination: To a solution of quinoline-8-thiol (1.0 equiv) in MeCN/H2O (10:1) at 0°C, add Trichloroisocyanuric acid (TCCA, 1.5 equiv) portion-wise. Stir for 30 min.

  • Halide Exchange (One-Pot): Add saturated aqueous

    
     (4.0 equiv) directly to the reaction mixture. Stir vigorously at Room Temperature (RT) for 2–4 hours.
    
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc). The sulfonyl fluoride is typically a white solid.

Protocol B: 19F NMR Acquisition Parameters

To ensure reproducible chemical shifts and accurate integration (qNMR), use the following settings:

  • Solvent:

    
     (Use of polar solvents like DMSO-
    
    
    
    may shift peaks by 1–2 ppm).
  • Reference:

    
     (internal, 0 ppm) or 
    
    
    
    -trifluorotoluene (internal, -63.72 ppm).
  • Spectral Width: +100 to -200 ppm (covers all organic fluorine).

  • Relaxation Delay (

    
    ): 
    
    • Qualitative: 1.0 s.

    • Quantitative: > 10 s (Fluorine

      
       relaxation times can be long in degassed samples).
      
  • Pulse Angle: 30° (for faster repetition) or 90° (for max signal with long

    
    ).
    
  • Decoupling: Inverse gated 1H decoupling is recommended to collapse proton coupling for cleaner singlets, though coupled spectra can confirm structure via

    
    .
    

References

  • Smedley, C. J., et al. (2020). Diversity Oriented Clicking (DOC): Divergent Synthesis of SuFExable Pharmacophores from 2-Substituted-Alkynyl-1-Sulfonyl Fluoride (SASF) Hubs. Angewandte Chemie International Edition. [Link]

  • Barrow, A. S., et al. (2019). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Leng, J., et al. (2021).[3] A Convenient One-Pot Process for Converting Thiols into Sulfonyl Fluorides Using H2O2 as an Oxidant. Molecules. [Link]

  • Mahapatra, S., et al. (2020).[3] Accelerated SuFEx Click Chemistry For Modular Synthesis. Journal of the American Chemical Society. [Link]

  • Narayanam, M. K., et al. (2017). Sulfonyl Fluorides: Synthesis, Stability, and Reactivity. Organic Letters. [Link]

Sources

Comparative Guide: Sulfonyl Fluoride (SuFEx) vs. Acrylamide Probes in Mass Spectrometry Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of chemoproteomics, the choice of electrophilic warhead dictates the scope of the "druggable" proteome. For decades, Acrylamides (Michael acceptors) have been the gold standard for targeting Cysteine residues. However, the emergence of Sulfonyl Fluorides (SF) and the broader Sulfur(VI) Fluoride Exchange (SuFEx ) chemistry has revolutionized the field by enabling the covalent targeting of "hard" nucleophiles like Tyrosine and Lysine.

This guide objectively compares SF-based probes against traditional Acrylamide probes, focusing on mass spectrometry (MS) characterization, stability profiles, and experimental workflows.

Key Differentiator
  • Acrylamides: High reactivity toward Cysteine (soft nucleophile); lower plasma stability; limited to the "Cysteinome."

  • Sulfonyl Fluorides: "Latent" electrophiles; high aqueous/plasma stability; context-dependent reactivity toward Tyrosine, Lysine, Histidine, and Serine.

Mechanistic Foundation & Adduct Formation

To accurately analyze MS data, one must understand the specific chemical transformation and the resulting mass shift.

The SuFEx Mechanism

Unlike Michael addition, which involves the attack of a nucleophile on an


-unsaturated carbonyl, SuFEx is a substitution reaction at the sulfur center. The fluoride acts as a leaving group only when the probe is properly oriented within a protein pocket or activated by a local environment (e.g., hydrogen bonding networks).

Reaction Equation:



Mass Shift Calculation

In MS1 analysis, the identification of the adduct relies on calculating the correct delta mass (


).
Probe TypeLeaving GroupNet Mass Shift FormulaExplanation
Acrylamide None (Addition)

Simple addition; proton transfer occurs but no atoms are lost.
Sulfonyl Fluoride Fluoride (Substitution)

The probe loses Fluorine (-18.998). The protein residue loses a Proton (-1.008). HF is the byproduct.

Critical MS Insight: When setting up your database search (e.g., MaxQuant, Proteome Discoverer), do not simply add the molecular weight of the SF probe. You must subtract the mass of Hydrogen Fluoride (HF).

Comparative Performance: SF vs. Acrylamides

The following data summarizes performance metrics derived from chemoproteomic profiling experiments (e.g., competitive ABPP).

Table 1: Physicochemical & Proteomic Comparison
FeatureAcrylamide / ChloroacetamideSulfonyl Fluoride (SuFEx)
Primary Residue Target Cysteine (Thiol)Tyrosine (Phenol), Lysine (Amine)
Secondary Targets Histidine (rarely)Histidine, Serine, Threonine
Reactivity Profile High intrinsic reactivity (risk of non-specific labeling)Latent reactivity (requires specific binding pocket)
Plasma Stability (

)
Low to Moderate (< 2 hours for reactive probes)High (> 24 hours in PBS/Plasma)
MS Fragmentation Stable thioether bond; often neutral loss of warheadSulfonyl bond is stable; diagnostic reporter ions common
Labeling Conditions pH sensitive (requires deprotonated Cys)Broad pH tolerance; often physiological pH
Stability Data Interpretation

Experimental data from Jones et al. and Sharpless et al. demonstrate that SF probes exhibit superior stability in biological fluids compared to Michael acceptors.

  • Experiment: Incubation of probes (10 µM) in human plasma at 37°C.

  • Result: Acrylamides often show >50% hydrolysis or glutathione conjugation within 60 minutes. Sulfonyl fluorides typically retain >90% integrity after 24 hours, reacting only when driving force (protein binding) is present [1, 2].

Experimental Protocol: SF-Adduct Identification

This self-validating workflow is designed for "Scout" experiments to identify novel Tyrosine/Lysine liganded sites.

Phase 1: Sample Preparation (The "Plant-and-Cast" Approach)
  • Lysate Prep: Prepare fresh cell lysate (1 mg/mL) in PBS (pH 7.4). Avoid Tris buffers if using highly reactive probes to prevent amine interference, though SF is generally compatible.

  • Probe Incubation: Add SF-alkyne probe (e.g., 10-50 µM final).

  • Control: Parallel incubation with DMSO (vehicle) and a Competitive Probe (if available).

  • Reaction: Incubate at 37°C for 1–4 hours. Note: SF kinetics are slower than acrylamides; longer incubation is standard.

Phase 2: Enrichment & Digestion
  • Click Chemistry: Perform CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) with Biotin-Azide.

    • Reagents: 100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4.

  • Precipitation: Acetone/Methanol precipitation to remove excess reagents.

  • Digestion: Resuspend, reduce (DTT), alkylate (Iodoacetamide), and digest with Trypsin (or Chymotrypsin for hydrophobic pockets).

  • Enrichment: Streptavidin bead pulldown of labeled peptides. Wash stringently (1% SDS, then Urea) to remove non-covalent binders.

Phase 3: LC-MS/MS Acquisition
  • Instrument: Orbitrap or Q-TOF.

  • Method: DDA (Data Dependent Acquisition).

  • Fragmentation: HCD (Higher-energy Collisional Dissociation) is preferred for sulfonyl adducts to generate clear backbone fragments (

    
     and 
    
    
    
    ions) while retaining the modification [3].

Visualization: Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the correct warhead and the downstream MS workflow.

G Start Target Residue Analysis Decision Is the target residue a nucleophile? Start->Decision Cys Cysteine (Thiol) Decision->Cys Soft Nu TyrLys Tyrosine/Lysine/His Decision->TyrLys Hard Nu Acryl Select Acrylamide Probe (Michael Acceptor) Cys->Acryl SF Select Sulfonyl Fluoride (SuFEx Chemistry) TyrLys->SF Exp Experimental Incubation (pH 7.4, 37°C) Acryl->Exp SF->Exp MS LC-MS/MS Analysis Exp->MS DataCys Search: +MW(Probe) Check: Glutathione Adducts MS->DataCys Acrylamide Path DataSF Search: +MW(Probe) - 20 Da Check: Loss of HF MS->DataSF SF Path

Figure 1: Strategic decision tree for probe selection and mass spectrometry data processing logic.

Data Analysis & Interpretation

Successful identification of SF adducts requires specific attention to spectral validation.

Diagnostic Fragmentation

In HCD fragmentation, the sulfonyl-protein bond is generally stable, but specific neutral losses can occur depending on the R-group structure.

  • Verification: Look for the modified precursor mass in MS1.

  • Localization: Ensure the modification is localized to a Tyr, Lys, or His residue. If localized to Cys, verify it is not a non-specific reaction (SFs can react with Cys, but usually slower than acrylamides).

Troubleshooting Common Issues
ObservationProbable CauseCorrective Action
No Mass Shift Observed Probe hydrolysis or lack of bindingCheck probe stability in buffer; confirm target expression.
Shift = Probe MW (No HF loss) Non-covalent interactionIncrease wash stringency (SDS/Urea) during bead enrichment.
High Background Labeling Non-specific reactivityTitrate probe concentration down; reduce incubation time.
Shift = +Probe + 18 Da Hydrolysis product bindingThe SF probe hydrolyzed to sulfonic acid and bound non-covalently.

References

  • Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2855-2862. [Link]

  • Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

  • Mortenson, D. E., et al. (2018). "Inverse Drug Discovery" Strategy to Identify Proteins that are Targeted by Latent Electrophiles.[2][3] Journal of the American Chemical Society, 140(6), 2004–2008. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as tools in chemical biology. Chemical Science. [Link]

Sources

Activity-Based Protein Profiling (ABPP): A Technical Guide to Validation & Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Activity-based protein profiling (ABPP) validation data

Executive Summary: The Functional Proteomics Paradigm

Traditional proteomics (e.g., shotgun proteomics, Western blotting) measures protein abundance, which often correlates poorly with functional state due to post-translational modifications (PTMs), zymogen activation, or endogenous inhibition. Activity-Based Protein Profiling (ABPP) bridges this gap by utilizing chemical probes that covalently label the active site of mechanistically related enzyme classes.[1][2][3][4][5]

This guide provides a rigorous technical comparison of ABPP against standard expression profiling, detailing validation data, experimental protocols, and the specific causal logic required to implement these assays in drug discovery and basic research.

Comparative Analysis: ABPP vs. Expression Profiling

The following data highlights the distinct "validation gap" between measuring presence (abundance) and function (activity).

Table 1: Comparative Validation Metrics (Abundance vs. Activity)
FeatureExpression Profiling (Western/Global MS)Activity-Based Protein Profiling (ABPP) Implication for Validation
Primary Readout Total protein mass/copy number.Active site availability/catalytic competence.[6]ABPP validates functional target engagement.
Inhibitor Sensitivity Blind. Cannot detect small-molecule occupancy unless it causes degradation.High. Signal disappears upon inhibitor binding (competition).ABPP is the gold standard for determining Target Occupancy (TO).
Zymogen Detection Detects both pro-enzyme and active enzyme (often indistinguishable).Detects only the active mature enzyme.Critical for protease and hydrolase validation.
PTM Sensitivity Requires specific antibodies (e.g., phospho-specific).Inherently sensitive if PTM alters active site reactivity.Validates upstream signaling effects on enzyme function.
Throughput High (Global MS) to Low (Western).Medium (Gel) to High (ABPP-MudPIT).ABPP enables proteome-wide selectivity profiling.[7][8]
Table 2: Methodological Specificity (Gel-Based vs. MS-Based ABPP)
ParameterGel-Based ABPP isoTOP-ABPP (Quantitative MS)
Resolution Low (MW bands only).High (Sequence identification).
Quantification Fluorescence densitometry (Linear range ~10^2).Isotopic ratios (Light/Heavy) (Linear range ~10^4).
Site Identification Impossible.Precise. Maps the exact reactive residue (e.g., Cys, Ser).
Primary Use Case Rapid screening of IC50s; High-throughput inhibitor library screens.Deep proteome coverage; Off-target discovery; Covalent fragment screening.

Core Logic & Mechanism

To interpret ABPP validation data, one must understand the "Activity-Abundance Paradox." A protein may be highly abundant but functionally silent.

Diagram 1: The Activity-Abundance Divergence

This diagram illustrates why expression data can yield false positives for drug targets, while ABPP provides true functional validation.

ABPP_Logic cluster_states Functional States Gene Gene Expression (mRNA) Protein_Total Total Protein (Abundance) Gene->Protein_Total Translation Protein_Inactive Inactive (Zymogen/Inhibited) Protein_Total->Protein_Inactive Folding Western Western Blot Signal Protein_Total->Western Detects All Protein_Active Active Enzyme (Catalytic) Protein_Inactive->Protein_Active Activation (e.g., Cleavage/PTM) Signal ABPP Signal (Fluorescence/MS) Protein_Inactive->Signal No Reaction Protein_Active->Signal Covalent Labeling Probe Activity-Based Probe (Warhead + Tag) Probe->Signal Required

Caption: ABPP selectively detects the active enzyme fraction, whereas Western Blotting aggregates both active and inactive pools, potentially masking functional silencing.

Experimental Protocol: isoTOP-ABPP

isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-ABPP) is the industry standard for validating target selectivity and mapping reactive residues (e.g., cysteines) proteome-wide.[2]

Phase 1: Sample Preparation & Labeling
  • Lysis: Lyse cells/tissue in cold PBS containing 0.1% Triton X-100. Crucial: Avoid strong denaturants (urea, SDS) initially, as they destroy enzymatic activity.

  • Proteome Adjustment: Dilute proteomes to 1-2 mg/mL.

  • Probe Labeling: Incubate proteome with the alkyne-functionalized probe (e.g., IA-alkyne for cysteines, FP-alkyne for serine hydrolases) for 1 hour at RT.

    • Validation Control: Pre-incubate a separate sample with a broad-spectrum inhibitor or heat-denature (95°C, 5 min) to define background non-specific binding.

Phase 2: Click Chemistry & Enrichment[7]
  • Click Reaction: Add the "Click Cocktail" sequentially:

    • 100 μM Azide-TEV-Biotin tag (Isotopically Light for Control, Heavy for Treated).

    • 1 mM TCEP (Reducing agent).

    • 100 μM TBTA (Ligand).

    • 1 mM CuSO4 (Catalyst).

  • Incubation: Agitate for 1 hour at RT.

  • Precipitation: Add cold methanol/chloroform to precipitate proteins and remove excess unreacted probe. Wash pellet 2x with methanol.

Phase 3: Streptavidin Enrichment & On-Bead Digestion
  • Solubilization: Resuspend pellet in 6M Urea/PBS.

  • Enrichment: Incubate with Streptavidin-agarose beads (1-2 hours).

  • Washing: Stringent washes (1% SDS, 6M Urea) to remove non-covalent binders.

  • Trypsinization: Digest on-bead with Trypsin (overnight) to remove the bulk of the protein, leaving only the probe-labeled peptide bound to the bead via biotin.

Phase 4: TEV Elution & MS Analysis
  • Elution: Incubate beads with TEV protease. This cleaves the specific linker, releasing the probe-labeled peptide.

  • Analysis: Inject onto High-Resolution LC-MS/MS.

  • Data Validation: Calculate the Heavy/Light ratio (R).

    • R ~ 1.0: Target is unaffected.

    • R > 5.0 (or < 0.2): Target is significantly inhibited/engaged.

Visualizing the Workflow

The complexity of isoTOP-ABPP requires precise visualization to understand the "Orthogonal" purification steps.

Diagram 2: isoTOP-ABPP Workflow

This diagram details the sequential purification that ensures only probe-modified peptides are analyzed.

isoTOP_Workflow Sample Proteome Sample (Native State) Labeling 1. Probe Labeling (Alkyne-Warhead) Sample->Labeling Click 2. Click Chemistry (Azide-Biotin-TEV-IsoTag) Labeling->Click Covalent Attachment Enrich 3. Streptavidin Enrichment (Bead Capture) Click->Enrich Affinity Capture Digestion 4. Trypsin Digestion (Removes Unlabeled Peptides) Enrich->Digestion On-Bead Elution 5. TEV Protease Elution (Releases Probe-Peptide) Digestion->Elution Wash Beads & Elute MS 6. LC-MS/MS Analysis (Quantify Heavy/Light Ratio) Elution->MS Identification

Caption: The isoTOP-ABPP workflow isolates the specific active-site peptide, enabling precise site-of-labeling identification.

References

  • Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry. Link

  • Weerapana, E., et al. (2010).[9] Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature. Link

  • Niphakis, M. J., & Cravatt, B. F. (2014).[10] Enzyme Inhibitor Discovery by Activity-Based Protein Profiling.[5][8][11] Annual Review of Biochemistry. Link

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology. Link

Sources

Benchmarking Quinoline Probes against Standard SuFEx Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The SuFEx Landscape

Sulfur-Fluoride Exchange (SuFEx) has evolved from a niche "click" reaction to a cornerstone of chemical biology and covalent drug discovery. While standard reagents like Phenyl Sulfonyl Fluoride (Ph-SO₂F) and Phenylmethylsulfonyl Fluoride (PMSF) have defined the field, Quinoline-based probes (e.g., 8-Quinolinesulfonyl Fluoride, 8-QSF) have emerged as a distinct class of "tunable" electrophiles.

This guide benchmarks quinoline probes against these industry standards. Unlike the indiscriminate reactivity of PMSF or the extreme latency of aryl fluorosulfates, quinoline probes offer a catalyst-responsive reactivity profile . Their unique nitrogen-containing scaffold allows for:

  • Chelation-assisted activation (metalloprotein targeting).

  • Scaffold-directed binding (high-affinity non-covalent recognition prior to covalent capture).

  • "Accelerated SuFEx" compatibility (highly responsive to organocatalysts like BTMG).

Mechanistic Benchmarking: Quinoline vs. The Standards

To select the correct probe, one must understand the kinetic and thermodynamic distinctions between the available SuFEx warheads.

Comparative Reactivity Matrix
FeatureQuinoline Probes (8-QSF) Standard: Ph-SO₂F Standard: PMSF Standard: Aryl Fluorosulfates
Reactivity Class Tunable / Latent ModerateHigh / Indiscriminate Very Low / Latent
Hydrolytic Stability High (Stable in buffer >24h)HighLow (

~30-100 min)
Extreme (Stable in hot acid/base)
Activation Mode Organocatalysis / ProximitypH / Nucleophile pKaDirect Nucleophilic AttackProtein-Templated / Tyrosine
Primary Residue Tyr, Lys, His (Context dependent)Lys, Tyr, SerSer, Cys (Active sites)Tyr, Lys (Proximity driven)
Bio-orthogonality HighModerateLowExcellent
Fluorescence Scaffold-dependent (Turn-on) Non-fluorescentNon-fluorescentNon-fluorescent
The "Sluggish" Advantage

Contrary to intuition, the "sluggish" reactivity of 8-QSF in the absence of a catalyst is a feature, not a bug.

  • PMSF reacts too fast, often hydrolyzing before reaching the target or labeling off-target surface serines.

  • 8-QSF remains inert in cellular media until it encounters a specific environment:

    • Catalytic Pocket: A nearby basic residue (e.g., Histidine) or metal ion (Zn²⁺) coordinates the quinoline nitrogen, positioning the SO₂F group for attack.

    • Chemical Catalyst: In synthetic applications, 8-QSF is the benchmark substrate for "Accelerated SuFEx" , showing dramatic rate enhancement (>100-fold) with guanidine bases like BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine).

Technical Deep Dive: The Quinoline Scaffold Mechanism

The quinoline scaffold is not merely a carrier; it is an active participant in the reaction coordinate.

Mechanism of Action

The nitrogen atom at position 1 (in 8-QSF) or position 1 (in 5-QSF) alters the electronics of the sulfonyl group. In 8-quinolinesulfonyl fluoride , the peri-positioning allows for potential H-bonding or metal coordination, stabilizing the transition state for fluoride departure only when the geometry is correct.

SuFEx_Mechanism Probe Quinoline-SO2F (Latent Electrophile) Binding Protein Binding (Scaffold Recognition) Probe->Binding Kd driven Activation Activation (Base/Metal Coordination) Binding->Activation Proximity TS Transition State (Pentacoordinate Sulfur) Activation->TS Nucleophilic Attack Product Covalent Adduct (Sulfonamide/Sulfonate) TS->Product SuFEx Fluoride Fluoride Release (Leaving Group) TS->Fluoride

Figure 1: The proximity-driven activation mechanism of Quinoline SuFEx probes. Unlike PMSF, which attacks indiscriminately, the Quinoline probe relies on a binding event or specific catalytic activation.

Experimental Protocols

Synthesis of 8-Quinolinesulfonyl Fluoride (8-QSF)

Self-validating step: The conversion of chloride to fluoride is confirmed by the disappearance of the sulfonyl chloride peak in LC-MS and the appearance of a robust S-F stretch in IR (~1400 cm⁻¹).

  • Reagents: 8-Quinolinesulfonyl chloride (1.0 equiv), Potassium Bifluoride (KHF₂, 2.0 equiv).

  • Solvent: Acetonitrile/Water (1:1 v/v).

  • Procedure:

    • Dissolve sulfonyl chloride in the solvent mixture.

    • Add KHF₂ solid in one portion.

    • Stir vigorously at Room Temperature (RT) for 3 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc). The fluoride is typically more polar than the chloride.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Yield: Typically >90% as a white/off-white solid.

Protein Labeling Protocol (Activity-Based Profiling)

This protocol benchmarks 8-QSF against Ph-SO₂F for labeling a target protein (e.g., Tyrosyl-DNA Phosphodiesterase 1, TDP1, or a model enzyme).

Materials:

  • Protein stock (1 mg/mL in PBS, pH 7.4).

  • Probe stocks (10 mM in DMSO): 8-QSF vs. Ph-SO₂F.

  • Quenching buffer: 5x SDS-PAGE loading buffer.

Workflow:

  • Incubation: Dilute protein to 0.5 mg/mL. Add probe (final conc. 10-100 µM). Keep DMSO < 1%.

  • Time Course: Incubate at 37°C. Take aliquots at 15, 60, and 240 mins.

  • Analysis:

    • Gel-based: If using a fluorescent quinoline analog, run SDS-PAGE and image directly.

    • MS-based: Digest with Trypsin, analyze by LC-MS/MS. Look for mass shift of +191.02 Da (Quinoline-SO2) or +140.01 Da (Phenyl-SO2) on Tyr/Lys residues.

Data Interpretation:

  • Ph-SO₂F: Expect broad labeling of surface lysines if concentration is high.

  • 8-QSF: Expect specific labeling of active site residues or pockets where the quinoline scaffold binds. Note: If no labeling occurs, the probe is too latent; add 10 mol% BTMG to force the reaction for "Accelerated SuFEx" validation.

Data Visualization: Decision Logic

Use this logic flow to determine when to deploy a Quinoline probe over standard reagents.

Probe_Selection Start Select SuFEx Reagent TargetType Is the target a specific binding pocket? Start->TargetType YesPocket Yes TargetType->YesPocket Targeted NoPocket No (General Profiling) TargetType->NoPocket Broad BindingAffinity Does Quinoline scaffold bind the pocket? YesPocket->BindingAffinity UseQSF Use Quinoline-SO2F (Scaffold-Directed) BindingAffinity->UseQSF Yes (e.g. TDP1) UseArOSO2F Use Aryl Fluorosulfate (High Latency) BindingAffinity->UseArOSO2F No StabilityReq Is hydrolytic stability critical? NoPocket->StabilityReq HighStab Yes (>2h incubation) StabilityReq->HighStab LowStab No (Fast reaction needed) StabilityReq->LowStab HighStab->UseArOSO2F UsePMSF Use PMSF (High Reactivity) LowStab->UsePMSF

Figure 2: Decision tree for selecting SuFEx probes. Quinoline probes are optimal when the scaffold itself contributes to binding affinity (e.g., DNA intercalators, kinase inhibitors).

Case Study: Accelerated SuFEx

A critical distinction of 8-QSF is its role in "Accelerated SuFEx" . In a comparative study (Reference 1), the reaction of sulfonyl fluorides with silyl ethers was screened.

  • Standard Conditions: 8-QSF + Silyl Ether

    
     < 5% conversion (Sluggish).
    
  • With BTMG (Catalyst): 8-QSF + Silyl Ether

    
    92% yield in 5 mins .
    

This "On/Off" switch makes 8-QSF ideal for applications requiring temporal control, such as bioconjugation where the reaction is triggered only upon addition of the catalyst.

References

  • Accelerated SuFEx Click Chemistry for Modular Synthesis. Source: National Institutes of Health (NIH) / PMC. Description: Details the use of BTMG to accelerate the reaction of 8-quinolinesulfonyl fluoride, establishing it as a benchmark for catalytic SuFEx. URL:[Link]

  • Targeted Sulfur(VI) Fluoride Exchange-Mediated Covalent Modification of Tyrosyl-DNA Phosphodiesterase 1. Source: ACS / NIH. Description: Demonstrates the use of Quinoline-based SuFEx probes to target specific Tyrosine residues (Y204) in TDP1, validating the scaffold-directed targeting capability. URL:[Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Source: Angewandte Chemie (Sharpless et al.).[1] Description: The foundational text defining the stability and reactivity patterns of sulfonyl fluorides vs. fluorosulfates. URL:[Link]

  • SuFEx-Enabled High-Throughput Medicinal Chemistry. Source: Nature Protocols / NIH. Description: Discusses the synthesis and screening of sulfonyl fluoride libraries for protein inhibition. URL:[Link]

Sources

A Senior Application Scientist's Guide to Evaluating Off-Target Labeling in Chemical Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Off-Target Profiling in an Era of Precision Medicine

In the landscape of modern drug discovery and chemical biology, the principle of "one drug, one target" is an increasingly rare paradigm. The intricate and often promiscuous nature of small molecule-protein interactions necessitates a comprehensive understanding of a compound's full cellular interactome. Off-target effects, the unintended interactions of a therapeutic agent or chemical probe with proteins other than the intended target, are a primary driver of adverse drug reactions and a significant cause of clinical trial failures.[1][2][3] Conversely, a thorough characterization of off-target binding can unveil novel therapeutic opportunities, a concept known as polypharmacology.[4]

This guide provides a comparative overview of the predominant experimental and computational methodologies for the evaluation of off-target labeling in chemical proteomics. We will delve into the mechanistic underpinnings of each technique, provide field-proven insights into experimental design, and present detailed protocols to empower researchers, scientists, and drug development professionals to select and implement the most appropriate strategies for their specific research questions.

The Landscape of Off-Target Identification: A Comparative Analysis

The methodologies for identifying off-target interactions can be broadly categorized into experimental and computational approaches. Experimental methods directly probe the interactions of a small molecule within a complex biological system, while computational approaches leverage existing data to predict potential interactions.

Experimental Approaches for Off-Target Profiling

Experimental strategies provide direct evidence of small molecule-protein interactions within a native or near-native cellular environment. The choice of method often depends on the nature of the small molecule (e.g., covalent vs. non-covalent), the desired depth of proteome coverage, and the available resources.

Method Principle Advantages Limitations Typical Throughput
Activity-Based Protein Profiling (ABPP) Utilizes reactive probes to covalently label the active sites of specific enzyme families.[1][2][5][6]Function-centric, provides information on enzyme activity, high signal-to-noise.[5][7]Limited to specific enzyme classes with reactive catalytic residues.[8]High
Compound-Centric Chemical Proteomics (CCCP) Employs modified versions of the small molecule of interest (probes) to "fish out" binding partners.[1]Unbiased, applicable to a wide range of protein classes.Requires synthesis of a chemical probe, potential for steric hindrance from the tag.[9]Medium to High
Photoaffinity Labeling (PAL) A type of CCCP that uses a photo-activatable crosslinker to covalently link the probe to its binding partners upon UV irradiation.[1][10][11]Captures both high and low-affinity interactions, provides information on the binding site.[12][13]Can be technically challenging, potential for non-specific crosslinking.[10]Medium
Thermal Proteome Profiling (TPP) / CETSA Measures changes in protein thermal stability upon ligand binding.[14]Label-free, applicable to a wide range of targets, can be performed in live cells.Lower throughput, may not detect interactions that do not induce a significant stability shift.Low to Medium
Quantitative Proteomics (SILAC, TMT, LFQ) Compares global protein abundance changes in response to treatment with a therapeutic agent.[15][16]Unbiased, provides a global view of cellular response.[4][17]Indirectly measures target engagement, may not distinguish direct from indirect effects.High

In-Depth Methodological Exploration and Protocols

Activity-Based Protein Profiling (ABPP)

Expertise & Experience: ABPP is a powerful functional proteomics technique that utilizes chemical probes to assess the activity of entire enzyme families directly in native biological systems.[2][5][6] The core principle of competitive ABPP for off-target analysis lies in the competition between a small molecule of interest and a broad-spectrum activity-based probe for binding to the active site of a target enzyme. A reduction in probe labeling indicates that the small molecule is engaging with that particular enzyme.

Trustworthiness: The self-validating nature of ABPP comes from the direct, activity-dependent labeling of enzymes. The inclusion of appropriate controls, such as a well-characterized selective inhibitor for the primary target, is crucial for robust data interpretation.

Experimental Protocol: Competitive ABPP for Serine Hydrolase Off-Target Profiling

  • Cell Culture and Treatment:

    • Culture human cells (e.g., HEK293T, SW620) to ~80% confluency.

    • Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 4 hours).

    • Include a positive control inhibitor for the primary target.

  • Cell Lysis:

    • Harvest cells and wash with cold PBS.

    • Lyse cells in a suitable buffer (e.g., Tris-buffered saline with 0.1% Triton X-100 and protease inhibitors).

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Probe Labeling:

    • Incubate the cell lysates (e.g., 50 µg of protein) with a broad-spectrum serine hydrolase probe, such as a fluorophosphonate (FP) probe conjugated to a reporter tag (e.g., FP-biotin or FP-rhodamine), for a specified time (e.g., 30 minutes) at room temperature.

  • Sample Preparation for Analysis:

    • For Gel-Based Analysis: Quench the labeling reaction by adding SDS-PAGE loading buffer.

    • For MS-Based Analysis: For biotinylated probes, enrich the labeled proteins using streptavidin beads.

  • Data Acquisition and Analysis:

    • Gel-Based: Separate proteins by SDS-PAGE and visualize labeled proteins using in-gel fluorescence scanning. A decrease in fluorescence intensity in the presence of the test compound indicates target engagement.

    • MS-Based: Digest the enriched proteins with trypsin and analyze the resulting peptides by LC-MS/MS. Quantify the relative abundance of peptides from the compound-treated versus vehicle-treated samples. Proteins with significantly reduced abundance in the treated samples are identified as potential off-targets.

Diagram: Competitive ABPP Workflow

cluster_cell In-Cell Treatment cluster_lysate Lysis & Probe Labeling cluster_analysis Analysis a Cells + Vehicle c Lysate + ABPP Probe a->c b Cells + Test Compound d Lysate + ABPP Probe b->d e SDS-PAGE / In-gel Fluorescence c->e f Streptavidin Enrichment c->f d->e d->f g LC-MS/MS f->g

Caption: Competitive ABPP workflow for off-target identification.

Photoaffinity Labeling (PAL)

Expertise & Experience: PAL is a powerful iteration of CCCP that enables the covalent capture of binding partners, including those with transient or low-affinity interactions.[1][10][11] This is achieved by incorporating a photoreactive moiety (e.g., diazirine, benzophenone, or aryl azide) into the chemical probe.[1][10] Upon irradiation with UV light, this group forms a highly reactive species that covalently crosslinks to nearby amino acid residues in the binding pocket of the target protein.

Trustworthiness: The key to a successful PAL experiment is a well-designed probe that retains affinity for the target and minimizes non-specific labeling. The inclusion of a competition experiment, where the parent compound is used to block the binding of the PAL probe, is a critical validation step.

Experimental Protocol: Photoaffinity Labeling for Off-Target Identification

  • Probe Synthesis:

    • Synthesize a photoaffinity probe containing the small molecule of interest, a photoreactive group, and a reporter tag (e.g., biotin or a clickable alkyne/azide).

  • Cellular Treatment and Crosslinking:

    • Treat live cells or cell lysates with the PAL probe.

    • For competition experiments, pre-incubate with an excess of the parent compound before adding the probe.

    • Irradiate the samples with UV light (e.g., 365 nm) for a specified duration to induce crosslinking.

  • Protein Enrichment:

    • Lyse the cells (if treated live).

    • If using a biotinylated probe, enrich the crosslinked proteins using streptavidin affinity chromatography.

    • If using a clickable probe, perform a click chemistry reaction to attach a reporter tag (e.g., biotin-azide) followed by enrichment.

  • Protein Identification:

    • Elute the enriched proteins from the beads.

    • Separate the proteins by SDS-PAGE.

    • Excise unique bands that appear in the probe-treated sample but are diminished in the competition sample.

    • Identify the proteins by in-gel digestion followed by LC-MS/MS analysis.

Diagram: Photoaffinity Labeling Workflow

cluster_treatment Treatment & Crosslinking cluster_enrichment Enrichment cluster_identification Identification a Cells/Lysate + PAL Probe b UV Irradiation a->b c Lysis b->c d Streptavidin Pulldown c->d e SDS-PAGE d->e f LC-MS/MS e->f

Caption: General workflow for photoaffinity labeling experiments.

Computational Approaches for Off-Target Prediction

Expertise & Experience: Computational, or in silico, methods are invaluable for prioritizing experimental efforts and for providing a broader, proteome-wide perspective on potential off-target interactions.[18] These approaches can be broadly classified as either ligand-based or structure-based.

  • Ligand-Based Methods: These methods, such as 2D/3D similarity searching and Quantitative Structure-Activity Relationship (QSAR) modeling, rely on the principle that structurally similar molecules are likely to have similar biological activities.[18]

  • Structure-Based Methods: These approaches, including molecular docking and binding site similarity analysis, utilize the 3D structures of proteins to predict how a small molecule might bind.[19]

Trustworthiness: The predictive power of computational models is highly dependent on the quality and coverage of the underlying databases. It is crucial to validate in silico predictions with experimental data.

Diagram: Logic of In Silico Off-Target Prediction

cluster_input Input Data cluster_methods Prediction Methods cluster_output Output a Small Molecule Structure d Ligand-Based (Similarity, QSAR) a->d e Structure-Based (Docking) a->e b Protein Structure Database b->e c Bioactivity Database c->d f Predicted Off-Targets d->f e->f g Experimental Validation f->g

Caption: The interplay of computational methods for off-target prediction.

Conclusion: An Integrated Approach for Comprehensive Off-Target Profiling

References

  • Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]

  • Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science. [Link]

  • A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. LDRD Annual Report. [Link]

  • Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements. PMC. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. PMC. [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology. [Link]

  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. sanofistars.com. [Link]

  • Limit Off-Target Effects with Chemical Proteomics. Biocompare. [Link]

  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. PMC. [Link]

  • Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor. PMC. [Link]

  • Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Publications. [Link]

  • Small molecule target identification using photo-affinity chromatography. SciSpace. [Link]

  • Chemical Proteomics Reveals Human Off-Targets of Fluoroquinolone Induced Mitochondrial Toxicity. PubMed. [Link]

  • Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Scholarly Publications Leiden University. [Link]

  • Versatile 'chemoproteomic probes' for activity-based protein profiling. Penn Today. [Link]

  • CRISPR/ Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies. ResearchGate. [Link]

  • Chemical proteomics for a comprehensive understanding of functional activity and the interactome. RSC Publishing. [Link]

  • Chem(Pro)2: the atlas of chemoproteomic probes labelling human proteins. Nucleic Acids Research. [Link]

  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. ResearchGate. [Link]

  • Chem(Pro)2: the atlas of chemoproteomic probes labelling human proteins. PMC. [Link]

  • Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs. ChomiX. [Link]

  • Photoaffinity Labeling in Target and Binding Site Identification. Biotech Peak. [Link]

  • Activity Based Protein Profiling ABPP. Mtoz Biolabs. [Link]

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. MDPI. [Link]

  • Activity-based proteomics. Wikipedia. [Link]

  • Photoaffinity labeling in target- and binding-site identification. PMC. [Link]

  • An update of label-free protein target identification methods for natural active products. nature.com. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.